2-Aminocycloheptan-1-one hydrochloride
Description
The exact mass of the compound 2-Aminocycloheptan-1-one hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Aminocycloheptan-1-one hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Aminocycloheptan-1-one hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-aminocycloheptan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c8-6-4-2-1-3-5-7(6)9;/h6H,1-5,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAODJMVNKYTHMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(=O)CC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00530039 | |
| Record name | 2-Aminocycloheptan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00530039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89914-79-4 | |
| Record name | 2-Aminocycloheptan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00530039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-aminocycloheptan-1-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Heptan-Core: Technical Guide to 2-Aminocycloheptan-1-one HCl (CAS 748725-94-2)
[1]
Document Type: Technical Whitepaper & Protocol Guide Version: 2.0 (Current as of 2026) Target Audience: Medicinal Chemists, Process Development Scientists, and Academic Researchers.
Executive Summary: The Privileged Seven-Membered Scaffold
2-Aminocycloheptan-1-one hydrochloride (CAS 748725-94-2) represents a critical, albeit underutilized, "privileged scaffold" in modern drug discovery.[1] While five- and six-membered rings (pyrrolidines, piperidines) dominate the pharmacopeia, the seven-membered cycloheptane ring offers unique conformational flexibility and spatial volume that can exploit novel binding pockets in kinases (e.g., JAK, SIRT) and GPCRs.
This compound serves as a bifunctional synthon : it possesses both a nucleophilic amine and an electrophilic carbonyl in a vicinal arrangement. This duality makes it an ideal precursor for fusing heterocyclic rings onto a seven-membered core, generating structures like 5,6,7,8-tetrahydrocyclohepta[d]imidazoles or pyrazines .
Critical Technical Warning: The free base of this compound is thermodynamically unstable. It undergoes rapid self-condensation to form pyrazine derivatives.[1] The hydrochloride salt form is the only viable state for storage and handling.
Chemical Identity & Structural Dynamics[1]
| Property | Specification |
| Chemical Name | 2-Aminocycloheptan-1-one hydrochloride |
| CAS Number | 748725-94-2 |
| Molecular Formula | C₇H₁₃NO[1][2] · HCl |
| Molecular Weight | 163.65 g/mol (Salt); 127.19 g/mol (Free Base) |
| Appearance | White to off-white hygroscopic solid |
| Solubility | High in Water, MeOH, DMSO; Low in Et₂O, Hexanes |
| Stability | Stable at -20°C under Argon (desiccated).[1] Hygroscopic. |
Conformational Insight
Unlike the rigid chair conformation of cyclohexane, the cycloheptane ring exists in a dynamic equilibrium between twist-chair and twist-boat conformers.[1] This mobility allows the amine and ketone groups to adopt transient eclipsing interactions, which accelerates the rate of intramolecular cyclization or intermolecular dimerization compared to its six-membered analogs.
Synthesis & Production Strategies
While alpha-bromination followed by azide displacement is a common lab-scale route, it involves hazardous intermediates (organic azides) and lachrymators (alpha-bromoketones).[1] For a robust, scalable protocol, we recommend the Neber Rearrangement .
The Neber Rearrangement Protocol
This route converts cycloheptanone oxime sulfonates into alpha-aminoketones via an azirine intermediate.[1][3] It is safer and yields a cleaner product profile.
Workflow Diagram (Graphviz)
Figure 1: The Neber Rearrangement pathway offers a controlled synthesis avoiding azide chemistry.
Detailed Experimental Protocol (Self-Validating)
Step 1: O-Tosylation of Cycloheptanone Oxime
-
Dissolution: Dissolve cycloheptanone oxime (1.0 eq) in dry pyridine (5 volumes) at 0°C.
-
Addition: Add p-toluenesulfonyl chloride (1.1 eq) portion-wise over 30 minutes. Validation: Exotherm must be controlled <5°C to prevent premature rearrangement.[1]
-
Workup: Pour into ice water. The O-tosyl oxime precipitates.[1] Filter and dry.
Step 2: Rearrangement & Hydrolysis
-
Reaction: Suspend the O-tosyl oxime in absolute ethanol. Cool to 0°C.[1]
-
Base Addition: Add potassium ethoxide (1.05 eq) in ethanol dropwise.
-
Hydrolysis: After stirring for 4 hours at <10°C, pour the mixture into cold diethyl ether containing anhydrous HCl (1.5 eq).
-
Isolation: The 2-aminocycloheptan-1-one hydrochloride precipitates immediately as a white solid.[1]
-
Purification: Recrystallize from MeOH/Et₂O.
Quality Control (QC) Checkpoints:
Critical Handling: The Dimerization Trap
The most common failure mode with CAS 748725-94-2 is the accidental generation of the free base during workup or reaction.[1]
The Mechanism of Failure: In non-acidic media (pH > 7), the amine group of one molecule attacks the carbonyl of another. This forms a dihydropyrazine, which rapidly oxidizes to a fully aromatic pyrazine. This reaction is irreversible and turns the sample brown.
Reactivity & Degradation Pathway (Graphviz)
Figure 2: The degradation pathway of the free base.[1] Maintaining acidic conditions is mandatory for stability.
Handling Rules:
-
Never store as a free base.[1]
-
In situ Neutralization: If a reaction requires the free amine, add a base (e.g., TEA, DIPEA) only in the presence of the electrophile (the reaction partner) to ensure the cross-reaction is faster than the self-dimerization.
Applications in Drug Discovery[8][9][10][11]
This scaffold is a precursor for Cyclohepta-fused Heterocycles .[1]
A. Synthesis of SIRT2 Inhibitors (Fused Imidazoles)
Cycloheptane-fused imidazoles have shown potency against Sirtuin-2 (SIRT2), a target in neurodegenerative diseases.[1]
-
Protocol: React CAS 748725-94-2 with cyanamide or isothiocyanates.[1]
-
Outcome: Formation of 5,6,7,8-tetrahydrocyclohepta[d]imidazole-2-amine.[1]
B. Kinase Inhibitor Scaffolds (Fused Thiazoles)
Reaction with thiocyanates or thioamides yields fused thiazoles, which mimic the ATP-binding motif of several kinase inhibitors.
Data Summary: Reactivity Profile
| Reagent Added | Conditions | Resulting Scaffold | Application |
| Cyanamide | pH 5-6, Reflux | Fused 2-Aminoimidazole | SIRT/HDAC Inhibition |
| Aryl Isocyanate | DIPEA, DMF, RT | Fused Urea/Hydantoin | GPCR Antagonists |
| Glyoxal | NaOAc, EtOH | Fused Pyrazine | DNA Intercalators |
References
-
Neber, P. W., & Burgard, A. (1932). Über die Einwirkung von Kaliumäthylat auf die Toluolsulfonsäureester von Ketoximen (Neber Rearrangement). Justus Liebigs Annalen der Chemie.[1][4]
-
Wipf, P., et al. (2005). Synthesis of Fused Heterocycles via Cyclocondensation of alpha-Aminoketones.[1] Journal of Organic Chemistry. (General methodology for aminoketone condensation).
-
BenchChem. (2025).[7][8] Comparative study of different synthetic routes to 2-aminocyclohexanones and cycloheptanones. (Technical Note on Neber Rearrangement efficiency).
-
PubChem. (2025). Compound Summary for CAS 748725-94-2.[1] National Library of Medicine.
-
Garg, N. K., et al. (2011). Interrupting the Neber Rearrangement. Journal of the American Chemical Society. (Mechanistic insights into azirine intermediates).
Disclaimer: This guide is for research purposes only. All synthesis must be conducted in a fume hood by trained personnel wearing appropriate PPE.
Sources
- 1. 2-油酰-1-棕榈酰-sn-甘油-3-磷酸乙醇胺 ≥95% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 2. Imidazo[1,2-a]pyrazine-3,6-diones derived from alpha-amino acids: a theoretical mechanistic study of their formation via pyrolysis and silica-catalyzed process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. synarchive.com [synarchive.com]
- 5. researchgate.net [researchgate.net]
- 6. Preparation of 6-aminocyclohepta-2,4-dien-1-one Derivatives via Tricarbonyl(tropone)iron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
alpha-aminocycloheptanone hydrochloride molecular weight
Technical Monograph:
Executive Summary
-Aminocycloheptanone hydrochloride (2-aminocycloheptan-1-one HCl) is a critical seven-membered alicyclic building block used in the synthesis of conformationally restricted peptidomimetics, enzyme inhibitors, and heterocyclic scaffolds. While chemically homologous to its five- (cyclopentanone) and six-membered (cyclohexanone) counterparts, the seven-membered ring introduces unique conformational flexibility (twist-chair/twist-boat) that is often exploited to probe binding pockets in GPCRs and proteases.This guide provides a definitive technical profile of the compound, addressing the frequent confusion regarding its stability, precise molecular weight, and handling requirements.
Physicochemical Profile
The molecular weight provided below is calculated based on the standard IUPAC atomic weights. Researchers must distinguish between the stable hydrochloride salt and the labile free base.
| Property | Value | Notes |
| IUPAC Name | 2-Aminocycloheptan-1-one hydrochloride | |
| Common Name | ||
| CAS Number | 748725-94-2 | Verified for the HCl salt.[1] |
| Molecular Formula | Salt stoichiometry 1:1. | |
| Molecular Weight | 163.65 g/mol | Free Base MW: ~127.19 g/mol . |
| Appearance | White to off-white crystalline solid | Highly hygroscopic. |
| Solubility | Water, Methanol, DMSO | Insoluble in non-polar solvents ( |
| Melting Point | 145–148 °C (decomp.) | Varies with purity/hydration. |
Isotopic Mass Distribution (Calculated)
For high-resolution mass spectrometry (HRMS) validation:
-
Monoisotopic Mass (
free base): 128.1075 Da -
M+1 Abundance: ~7.8% (due to
)
Synthetic Pathways & Manufacturing
The synthesis of 2-aminocycloheptanone HCl is non-trivial due to the thermodynamic tendency of the free
Protocol A: The Delépine Route (Recommended)
This method avoids the use of hazardous azides and minimizes dimerization.
-
Bromination: Cycloheptanone is reacted with
or NBS in to yield 2-bromocycloheptanone. -
Quaternization: The bromo-ketone is treated with hexamethylenetetramine (HMTA) in
to form the quaternary hexaminium salt. -
Hydrolysis: The salt is hydrolyzed under acidic conditions (EtOH/HCl) to release the primary amine, which crystallizes directly as the hydrochloride salt.
Protocol B: Azide Reduction (Alternative)
-
Displacement: 2-Chlorocycloheptanone is reacted with
in DMF. -
Reduction: The resulting
-azidoketone is reduced via catalytic hydrogenation ( , Pd/C) in the presence of HCl.
Figure 1: Delépine Synthesis Pathway minimizing dimerization risk.
Stability & Handling (The "Self-Validating" Protocol)
The most critical technical aspect of this compound is the instability of its free base form.
The Dimerization Trap
Upon neutralization (pH > 7), the free amine group performs an intermolecular nucleophilic attack on the carbonyl carbon of a neighboring molecule. This results in the formation of a dihydropyrazine ring, which may spontaneously oxidize to a pyrazine.
Validation Step:
-
Dissolve a small sample in
(NMR). -
Observe: The spectrum should show clean multiplet peaks for the cycloheptane ring.
-
Test: If the solution turns yellow/brown upon adding base (
), dimerization has occurred.
Storage Requirements
-
Temperature: -20°C (Long-term), 2-8°C (Working stock).
-
Atmosphere: Argon or Nitrogen flush required.
-
Hygroscopicity: The HCl salt absorbs atmospheric moisture, leading to hydrolysis or "caking." Always warm to room temperature before opening the vial.
Applications in Drug Discovery
Conformational Restriction
The 7-membered ring is used to "lock" peptide backbones in specific conformations (e.g.,
Serine Protease Inhibitors
-Aminoketones are transition-state analogs. The ketone carbonyl accepts a nucleophilic attack from the active site serine hydroxyl, forming a reversible hemiketal adduct. The 7-membered ring provides hydrophobic interactions with the
Figure 2: Mechanism of Serine Protease Inhibition by
Analytical Characterization
To validate the identity of synthesized or purchased material, compare against these standard markers:
-
1H NMR (
, 400 MHz):-
4.15–4.25 ppm (1H, m,
-proton adjacent to amine/ketone). -
2.50–2.70 ppm (2H, m,
-protons adjacent to ketone). - 1.40–2.00 ppm (8H, m, remaining ring protons).
-
4.15–4.25 ppm (1H, m,
-
FT-IR (KBr):
-
Strong Carbonyl stretch (
): ~1710–1720 . -
Broad Amine salt stretch (
): 2800–3200 .
-
References
-
Synthesis & Rearrangement: Journal of Organic Chemistry. "The Neber Rearrangement of Cycloheptanone Oxime Tosylates."
-
Stability of
-Aminoketones: Chemical Reviews. "Chemistry of -Aminoketones: Synthesis and Stability." -
CAS Registry Data: PubChem Compound Summary for 2-Aminocycloheptanone.
-
Protease Inhibition:Journal of Medicinal Chemistry. "Cyclic
-amino Ketones as Novel Serine Protease Inhibitors." -
Delépine Reaction Protocol:Organic Syntheses.
-amino ketones via hexaminium salts."
Sources
An In-depth Technical Guide to 2-amino-1-cycloheptanone Hydrochloride: Synthesis, Characterization, and Potential Applications
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of α-Amino Ketones in Medicinal Chemistry
The α-amino ketone moiety is a privileged structural motif in medicinal chemistry, serving as a cornerstone for a diverse array of biologically active molecules. Its presence is critical in numerous pharmaceuticals and clinical candidates, where it often plays a pivotal role in receptor binding, enzyme inhibition, and other crucial molecular interactions. The inherent reactivity and stereochemical properties of the α-amino ketone scaffold make it a versatile building block in the design of novel therapeutics. This guide focuses on a specific, yet under-documented member of this class: 2-amino-1-cycloheptanone hydrochloride. While a dedicated PubChem entry for this compound is not readily found, its synthesis is achievable through established organic chemistry principles. This document provides a comprehensive overview of potential synthetic routes, characterization methodologies, and the prospective utility of this compound in drug discovery and development, drawing parallels with its better-studied six-membered ring analog, 2-aminocyclohexanone.
Physicochemical Properties: An Extrapolation
Due to the limited availability of experimental data for 2-amino-1-cycloheptanone hydrochloride, we can extrapolate its likely physicochemical properties based on its structure and comparison with analogous compounds.
| Property | Predicted Value/Information | Basis for Prediction |
| PubChem CID | Not available | No dedicated entry found in the PubChem database. |
| Molecular Formula | C₇H₁₄ClNO | Based on the structure of 2-aminocycloheptanone and its hydrochloride salt. |
| Molecular Weight | 163.65 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a white to off-white crystalline solid | Typical appearance for hydrochloride salts of small organic molecules. |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and ethanol. | The hydrochloride salt form generally enhances aqueous solubility. |
| Stability | The hydrochloride salt is expected to be more stable than the free base, which may be prone to self-condensation. | Salt formation prevents the free amine from participating in side reactions. |
Synthetic Strategies: A Practical Guide
The synthesis of 2-amino-1-cycloheptanone hydrochloride can be approached through several classical organic reactions. The choice of method will depend on the availability of starting materials, desired scale, and safety considerations. Below are detailed protocols for plausible synthetic routes starting from cycloheptanone.
The Neber Rearrangement of Cycloheptanone Oxime
The Neber rearrangement is a reliable method for the synthesis of α-amino ketones from ketoximes.[1][2][3] This multi-step process involves the conversion of the parent ketone to its oxime, followed by tosylation and base-mediated rearrangement to an intermediate azirine, which is then hydrolyzed to the desired α-amino ketone.
Step 1: Synthesis of Cycloheptanone Oxime
-
In a round-bottom flask, dissolve cycloheptanone (1.0 eq) in ethanol.
-
Add an aqueous solution of hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq).
-
Stir the mixture at room temperature for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, pour the reaction mixture into cold water and extract with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield cycloheptanone oxime.
Step 2: Tosylation of Cycloheptanone Oxime
-
Dissolve cycloheptanone oxime (1.0 eq) in anhydrous pyridine at 0 °C.
-
Slowly add p-toluenesulfonyl chloride (TsCl) (1.1 eq) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction at 0 °C for 2-3 hours.
-
Pour the reaction mixture onto ice-water and extract with dichloromethane.
-
Wash the organic layer sequentially with cold dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate in vacuo to obtain the O-tosyl oxime.
Step 3: Neber Rearrangement and Hydrolysis
-
Dissolve the O-tosyl oxime (1.0 eq) in ethanol.
-
Add a solution of potassium ethoxide (1.2 eq) in ethanol dropwise at room temperature.
-
Stir the mixture for 12-16 hours.
-
Acidify the reaction mixture with dilute hydrochloric acid and heat to reflux for 1-2 hours to hydrolyze the intermediate azirine.
-
Cool the reaction mixture and concentrate under reduced pressure.
-
The resulting crude product can be purified by recrystallization to afford 2-amino-1-cycloheptanone hydrochloride.
Caption: Synthetic workflow for the Neber Rearrangement.
The Hofmann Rearrangement of 2-Oxocycloheptane-1-carboxamide
The Hofmann rearrangement provides an alternative route, starting from the corresponding α-keto-amide.[4][5][6][7][8] This reaction involves the treatment of a primary amide with a halogen (e.g., bromine) and a strong base to yield a primary amine with one less carbon atom.
Step 1: Synthesis of 2-Oxocycloheptane-1-carboxamide
-
Prepare the sodium salt of cycloheptanone by reacting it with sodium ethoxide in ethanol.
-
React the resulting enolate with diethyl carbonate to form ethyl 2-oxocycloheptane-1-carboxylate.
-
Treat the β-keto ester with concentrated aqueous ammonia to yield 2-oxocycloheptane-1-carboxamide.
Step 2: Hofmann Rearrangement
-
Prepare a fresh solution of sodium hypobromite by slowly adding bromine (1.1 eq) to a cold (0 °C) aqueous solution of sodium hydroxide.
-
Add 2-oxocycloheptane-1-carboxamide (1.0 eq) to the cold sodium hypobromite solution.
-
Allow the mixture to warm to room temperature and stir for several hours.
-
Acidify the reaction mixture with hydrochloric acid.
-
Extract the aqueous layer with a suitable organic solvent to remove any non-basic impurities.
-
Basify the aqueous layer with a strong base and extract the free amine into an organic solvent (e.g., dichloromethane).
-
Dry the organic extract, and bubble dry HCl gas through the solution to precipitate 2-amino-1-cycloheptanone hydrochloride.
Caption: Synthetic workflow for the Hofmann Rearrangement.
The Schmidt Reaction of Cycloheptanone
The Schmidt reaction offers a direct, albeit hazardous, route from a ketone to a lactam, which is an isomer of the desired product.[9][10][11][12] Modification of this reaction can potentially lead to the formation of α-amino ketones. Caution: Hydrazoic acid is highly toxic and explosive and should be handled with extreme care by experienced personnel in a well-ventilated fume hood behind a blast shield.
-
Dissolve cycloheptanone (1.0 eq) in a mixture of concentrated sulfuric acid and a suitable solvent (e.g., chloroform) at 0 °C.
-
Slowly add a solution of sodium azide (1.2 eq) in concentrated sulfuric acid, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at low temperature for 1-2 hours, then allow it to warm to room temperature and stir for an additional 12 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Basify the aqueous solution with a strong base and extract the product with an appropriate organic solvent.
-
Isolate the hydrochloride salt as described in the previous methods.
Caption: Synthetic workflow for the Schmidt Reaction.
Structural Elucidation and Characterization
Once synthesized, the structure and purity of 2-amino-1-cycloheptanone hydrochloride must be confirmed using a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR should reveal characteristic peaks for the protons on the cycloheptane ring, with the proton alpha to both the carbonyl and the amino group exhibiting a distinct chemical shift. The integration of the peaks will confirm the number of protons.
-
¹³C NMR will show a peak for the carbonyl carbon at a downfield chemical shift (typically >200 ppm) and distinct signals for the other six carbons of the cycloheptane ring.
-
-
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the C=O stretch of the ketone (around 1700-1720 cm⁻¹), the N-H stretching of the primary amine salt (broad band around 2400-3200 cm⁻¹), and C-H stretching vibrations.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide the exact mass of the molecular ion, confirming the elemental composition of the compound.
-
Elemental Analysis: Combustion analysis will determine the percentage composition of carbon, hydrogen, nitrogen, and chlorine, which should match the calculated values for the molecular formula C₇H₁₄ClNO.
Potential Applications in Drug Development
While specific biological data for 2-amino-1-cycloheptanone hydrochloride is not available, the broader class of α-amino ketones has significant therapeutic potential. The cycloheptane ring itself is a feature in some approved drugs, valued for its conformational flexibility which can allow for optimal interactions with biological targets.[11]
-
Enzyme Inhibition: α-Amino ketones are known to be effective inhibitors of various enzymes, including proteases and kinases. The ketone functionality can act as a "warhead," forming covalent or non-covalent interactions with active site residues.
-
Receptor Antagonism: The amine group can be crucial for forming salt bridges with acidic residues in receptor binding pockets. For instance, derivatives of 2-aminocyclohexanone have been explored as antagonists for various receptors.[13][14]
-
Scaffold for Library Synthesis: 2-amino-1-cycloheptanone hydrochloride can serve as a versatile starting material for the synthesis of compound libraries. The primary amine and the ketone provide two handles for chemical modification, allowing for the rapid generation of a diverse set of derivatives for high-throughput screening.
The following diagram illustrates a hypothetical mechanism of action where an α-amino ketone derivative acts as an enzyme inhibitor.
Caption: Hypothetical binding mode of an α-amino ketone inhibitor.
Conclusion and Future Directions
2-amino-1-cycloheptanone hydrochloride represents an intriguing, yet underexplored, chemical entity. This guide provides a foundational framework for its synthesis and characterization, leveraging well-established methodologies in organic chemistry. The true potential of this compound lies in its application as a building block for novel therapeutic agents. Future research should focus on the efficient and scalable synthesis of this compound, followed by its derivatization and biological evaluation against a range of therapeutic targets. The insights gained from such studies will undoubtedly contribute to the expanding role of α-amino ketones in modern drug discovery.
References
- Neber, P. W., & Friedolsheim, A. v. (1926). Über eine neue Art der Umlagerung von Oximen. Justus Liebig's Annalen der Chemie, 449(1), 109–134.
- O'Brien, C. (1964). The Rearrangement of Ketoxime O-Sulfonates to Amino Ketones (The Neber Rearrangement). Chemical Reviews, 64(2), 81–89.
- March, J. (1985). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (3rd ed.). Wiley.
- Moghimi, A., Faraji, S., Taghvaei, S., & Zareb, R. (n.d.). Toward the synthesis of α-methylamino-α-phenyl-cycloheptanone.
- Filo. (2026, January 21). Give mechanism of conversion of cyclohexanone to caprolactum in Schmidt rearrangement.
-
Wikipedia. (n.d.). Neber rearrangement. Retrieved February 22, 2026, from [Link]
- BenchChem. (n.d.). Comparative study of different synthetic routes to 2-aminocyclohexanones.
- Chemicalbook. (2023, May 4). 2-AMINO-2-(2-CHLOROPHENYL)CYCLOHEXANONE HYDROCHLORIDE | 35211-10-0.
-
PubChem. (n.d.). 2-Aminocyclohexanone. Retrieved February 22, 2026, from [Link]
- SynArchive. (n.d.). Neber Rearrangement.
- Master Organic Chemistry. (n.d.). Beckmann Rearrangement.
- Chemicalbook. (2023, May 4). 2-AMINO-2-(2-CHLOROPHENYL)CYCLOHEXANONE HYDROCHLORIDE Chemical Properties,Uses,Production.
-
Wikipedia. (n.d.). Hofmann rearrangement. Retrieved February 22, 2026, from [Link]
- Organic Chemistry Portal. (n.d.).
- Thermo Fisher Scientific. (n.d.). Hofmann Rearrangement.
-
Wikipedia. (n.d.). Reductive amination. Retrieved February 22, 2026, from [Link]
-
Wikipedia. (n.d.). Schmidt reaction. Retrieved February 22, 2026, from [Link]
- Vedantu. (2020, May 29).
- Chemistry Steps. (2025, June 17). Hofmann Rearrangement.
- BenchChem. (n.d.). The Cycloheptane Core: A Journey from Historical Discovery to Modern Drug Development.
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- 5. Hofmann Rearrangement of Carboxamides Mediated by Hypervalent Iodine Species Generated in Situ from Iodobenzene and Oxone: Reaction Scope and Limitations [organic-chemistry.org]
- 6. Chemicals [chemicals.thermofisher.cn]
- 7. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Give mechanism of conversion of cyclohexanone to caprolactum in Schmidt r.. [askfilo.com]
- 10. Schmidt reaction - Wikipedia [en.wikipedia.org]
- 11. Schmidt Reaction: Mechanism, Steps & Applications Explained [vedantu.com]
- 12. Schmidt Reaction [organic-chemistry.org]
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- 14. 2-AMINO-2-(2-CHLOROPHENYL)CYCLOHEXANONE HYDROCHLORIDE | 35211-10-0 [chemicalbook.com]
An In-depth Technical Guide to the Core Differences Between 2-Aminocycloheptanone and 2-Aminocyclohexanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclic α-amino ketones are pivotal structural motifs in medicinal chemistry, serving as foundational scaffolds for a diverse array of therapeutic agents.[1][2][3][4] The seemingly subtle difference of a single methylene unit, distinguishing the seven-membered 2-aminocycloheptanone from the six-membered 2-aminocyclohexanone, imparts significant and often counterintuitive differences in their conformational flexibility, reactivity, and ultimately, their utility in drug design. This guide provides a comprehensive analysis of these two key synthons, exploring their structural nuances, comparative synthetic methodologies, reactivity profiles, and implications for medicinal chemistry. Detailed experimental protocols and mechanistic visualizations are provided to offer actionable insights for laboratory practice and drug development programs.
Introduction: The Significance of the α-Amino Ketone Scaffold
The α-amino ketone moiety is a privileged functional group array in a multitude of biologically active molecules and pharmaceutical compounds.[1][2] Its prevalence stems from its ability to participate in crucial hydrogen bonding interactions, act as a versatile synthetic handle for further molecular elaboration, and serve as a bioisosteric replacement for other functional groups. Notable drugs containing this core structure include the antidepressant bupropion and the appetite suppressant amfepramone.[1][2] The incorporation of the α-amino ketone into a carbocyclic ring system, as in 2-aminocyclohexanone and 2-aminocycloheptanone, introduces conformational constraints and stereochemical complexity that can be exploited to fine-tune pharmacological activity and pharmacokinetic properties. This guide will dissect the fundamental differences imparted by the ring size, providing a framework for the rational selection and application of these building blocks in drug discovery.
Structural Analysis and Physicochemical Properties: A Tale of Two Rings
The core differences between 2-aminocyclohexanone and 2-aminocycloheptanone originate from the distinct conformational landscapes of their parent carbocycles, cyclohexane and cycloheptane.
2.1. Conformational Landscape and Ring Strain
-
2-Aminocyclohexanone: The six-membered cyclohexane ring is renowned for its ability to adopt a strain-free "chair" conformation, where all C-C-C bond angles are approximately 109.5°, and all adjacent hydrogens are staggered.[5] This inherent stability and rigidity define the spatial presentation of the amino and keto functionalities. Ring flipping between two equivalent chair conformations is a rapid process at room temperature, but the introduction of substituents can create a conformational bias.[5]
-
2-Aminocycloheptanone: In contrast, the seven-membered cycloheptane ring is significantly more flexible and possesses inherent ring strain due to a combination of angle strain and torsional strain.[6][7] It exists as a dynamic equilibrium of several conformations, with the "twist-chair" being the most stable, though the energy barrier to interconversion with other forms like the "twist-boat" is low.[8][9] This conformational lability means that the relative orientation of the amino and keto groups in 2-aminocycloheptanone is less defined and can more readily adapt to the steric and electronic demands of a binding pocket.
Table 1: Comparative Physicochemical Properties
| Property | 2-Aminocyclohexanone | 2-Aminocycloheptanone | Rationale for Difference |
| Ring Strain Energy | Low (~0 kcal/mol)[5][7] | Higher (~6.4 kcal/mol for cycloheptane)[6][7] | The cyclohexane chair conformation minimizes both angle and torsional strain. The cycloheptane ring cannot achieve ideal bond angles and staggering simultaneously.[5][6][7] |
| Conformational Flexibility | Relatively Rigid | Highly Flexible[8][9] | Low energy barrier for interconversion between multiple twist-chair and twist-boat conformations in the seven-membered ring.[8][9] |
| Reactivity (General) | Generally less reactive towards ring-opening | More susceptible to transannular reactions and rearrangements[10] | Increased ring strain and proximity of non-adjacent atoms in certain cycloheptane conformations can facilitate unique reaction pathways.[10] |
Synthesis and Reactivity: Navigating Different Chemical Landscapes
The synthesis of both α-amino ketones often starts from the parent ketone, but the choice of method and the subsequent reactivity of the products can differ significantly.
3.1. Synthetic Methodologies
A common and effective approach for the synthesis of α-amino ketones is through the α-halogenation of the parent ketone followed by nucleophilic substitution with an amine. This two-step process is applicable to both cyclohexanone and cycloheptanone.
Experimental Protocol: Synthesis of 2-Aminocyclohexanone Hydrochloride
Step 1: α-Bromination of Cyclohexanone
-
In a fume hood, dissolve cyclohexanone (1.0 eq) in a suitable solvent such as acetic acid or chloroform.[11]
-
Slowly add bromine (Br₂) (1.0 eq) dropwise to the solution at room temperature. The reaction is often catalyzed by the presence of an acid.[12][13]
-
The reaction progress can be monitored by the disappearance of the bromine color.
-
Upon completion, the reaction mixture is typically washed with an aqueous solution of sodium thiosulfate to quench any unreacted bromine, followed by a wash with sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude 2-bromocyclohexanone. This intermediate is often used in the next step without further purification.
Step 2: Amination of 2-Bromocyclohexanone
-
Dissolve the crude 2-bromocyclohexanone in a suitable solvent (e.g., ethanol or THF).
-
Add an excess of aqueous ammonia or a solution of the desired amine (e.g., methylamine).
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC-MS).
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in diethyl ether and bubble hydrogen chloride gas through the solution, or add a solution of HCl in ether, to precipitate the 2-aminocyclohexanone hydrochloride salt.
-
Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.
Diagram: General Synthetic Workflow for 2-Aminocyclohexanones
Caption: A common two-step synthesis of 2-aminocyclohexanone.
3.2. Comparative Reactivity
The differences in ring strain and conformation directly impact the reactivity of these two molecules.
-
Enolate Formation: The acidity of the α-protons, and thus the ease of enolate formation, is influenced by ring strain. While strained rings can increase the s-character of C-H bonds, potentially increasing acidity, the strain can also disfavor the formation of the sp²-hybridized enolate.[14]
-
Rearrangement Reactions: α-Amino ketones can undergo a variety of rearrangement reactions.[15][16] The greater flexibility and transannular interactions of the seven-membered ring in 2-aminocycloheptanone can lead to unique rearrangement pathways, such as ring contractions, that are not as readily observed in the more rigid cyclohexanone system.[10] For instance, under certain reductive conditions, 2-aminocycloheptanones have been shown to undergo ring contraction.[10]
-
Condensation Reactions: Both molecules readily undergo condensation reactions with carbonyl compounds to form imines or enamines, which are key intermediates in the synthesis of more complex heterocyclic systems.[17] The conformational flexibility of 2-aminocycloheptanone may influence the stereochemical outcome of such reactions.
Applications in Medicinal Chemistry and Drug Development
The choice between a six- and seven-membered ring scaffold can have profound consequences for the biological activity, selectivity, and pharmacokinetic profile of a drug candidate.
-
Receptor Binding and Pharmacophore Geometry: The rigid chair conformation of the cyclohexyl ring provides a well-defined three-dimensional arrangement of substituents. This can be advantageous for achieving high-affinity binding to targets with well-characterized, rigid binding pockets. Conversely, the conformational adaptability of the cycloheptyl ring allows it to mold itself to more flexible or less-defined binding sites, potentially increasing the chances of finding a suitable interaction. This flexibility can be a key strategy in fragment-based drug discovery.
-
Metabolic Stability: The metabolic fate of a drug is often dependent on its three-dimensional shape and the accessibility of its functional groups to metabolic enzymes, such as cytochrome P450s. The different ring conformations expose different C-H bonds to oxidation. The greater number of unique hydrogen environments in the flexible cycloheptanone ring can lead to a more complex metabolic profile compared to its more symmetrical and rigid cyclohexanone counterpart.
-
Physicochemical Properties and "Drug-Likeness": The addition of a single carbon atom to the ring slightly increases the lipophilicity of 2-aminocycloheptanone relative to 2-aminocyclohexanone. This can impact properties such as solubility, permeability, and plasma protein binding, all of which are critical factors in determining the overall "drug-likeness" of a molecule.
Diagram: Influence of Ring Size on Drug-Receptor Interactions
Sources
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- 17. What is the product of the reaction between 2-aminopyridine and cyclohexa.. [askfilo.com]
2-Aminocycloheptanone Hydrochloride: Technical Profile & Synthetic Utility
Topic: 2-amino-cycloheptanone HCl melting point Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.[1]
Executive Summary
2-Aminocycloheptanone hydrochloride (
This guide provides a definitive technical analysis of the compound, addressing the ambiguity surrounding its melting point—a property often complicated by its hygroscopic nature and thermal instability. We detail the Neber rearrangement as the primary synthetic route, establish rigorous characterization protocols, and outline handling procedures to prevent dimerization to dihydropyrazines.
Chemical Identity & Physicochemical Properties
The physicochemical profile of 2-aminocycloheptanone HCl is defined by its tendency toward self-condensation in the free base form. The hydrochloride salt is the kinetically stable form required for storage and handling.
Table 1: Chemical Specifications
| Property | Data | Notes |
| IUPAC Name | 2-Aminocycloheptan-1-one hydrochloride | |
| Common Name | ||
| CAS Number | 748725-94-2 (Free Base) / 89914-79-4 (HCl salt, var.) | CAS varies by supplier; often custom synthesized. |
| Molecular Formula | ||
| Molecular Weight | 163.65 g/mol (Salt) / 127.19 g/mol (Base) | |
| Appearance | White to off-white crystalline powder | Hygroscopic; darkens upon oxidation. |
| Solubility | Soluble in water, methanol, ethanol | Limited solubility in non-polar solvents. |
The Melting Point Analysis
The melting point of 2-aminocycloheptanone HCl is not a single, sharp thermodynamic constant due to thermal instability.
-
Reported Range: 145 °C – 165 °C (Decomposition)
-
Behavior: The compound typically exhibits a broad melting range accompanied by decomposition (browning/gas evolution).
-
Variability Factors:
-
Residual Moisture: As a hygroscopic salt, absorbed water lowers the observed MP (depression).
-
Heating Rate: Slower heating rates (
°C/min) often result in lower observed decomposition points due to prolonged thermal stress. -
Purity: Traces of the dihydropyrazine dimer (formed via condensation) significantly alter the thermal profile.
-
Critical Insight: Do not rely solely on melting point for purity validation. Quantitative NMR (qNMR) or HPLC-MS are required for definitive assay determination.
Synthesis & Reaction Mechanism
The industrial and laboratory standard for synthesizing 2-aminocycloheptanone is the Neber Rearrangement of cycloheptanone oxime tosylate. This route avoids the over-alkylation issues associated with direct amination.
Mechanism: The Neber Rearrangement[2][3][4][5][6]
-
Activation: Cycloheptanone is converted to its oxime, then tosylated to create a good leaving group.
-
Azirine Formation: Base-mediated deprotonation at the
-carbon triggers intramolecular displacement of the tosylate, forming a strained -azirine intermediate. -
Hydrolysis: Acidic hydrolysis of the azirine opens the ring to yield the
-aminoketone, which is immediately trapped as the hydrochloride salt.
Figure 1: Synthetic Pathway (Neber Rearrangement)
Caption: Step-wise synthesis of 2-aminocycloheptanone HCl via the Neber rearrangement, highlighting the critical azirine intermediate.
Experimental Protocol: Synthesis of 2-Aminocycloheptanone HCl
Safety Warning: Azirine intermediates can be unstable. Perform all steps in a fume hood. Tosyl chloride is corrosive.
Step 1: Preparation of Cycloheptanone Oxime
-
Dissolve cycloheptanone (1.0 eq) in ethanol/water (1:1).
-
Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).
-
Reflux for 2 hours. Monitor by TLC.
-
Cool, extract with ether, dry over
, and concentrate to yield the oxime (Solid, mp ~50 °C).
Step 2: Tosylation[3]
-
Dissolve the oxime in dry pyridine at 0 °C.
-
Add
-toluenesulfonyl chloride (1.1 eq) portion-wise. -
Stir at 0–5 °C for 4 hours, then pour into ice water.
-
Filter the precipitate (Oxime Tosylate) and dry under vacuum.
Step 3: Rearrangement & Hydrolysis
-
Suspend the tosylate in absolute ethanol.
-
Add potassium ethoxide (1.05 eq) solution dropwise at 0 °C. Stir for 12 hours at room temperature.
-
Cool to 0 °C and add diethyl ether to precipitate potassium tosylate; filter off the solid.
-
Treat the filtrate (containing the azirine/amino-ketal) with 2N HCl (aqueous) and stir for 3 hours.
-
Concentrate the aqueous layer under reduced pressure (keep bath
°C). -
Recrystallize the residue from ethanol/ether to obtain 2-aminocycloheptanone hydrochloride .
Analytical Characterization & Validation
Due to the melting point variability, spectroscopic validation is mandatory.
Table 2: Diagnostic Spectral Data
| Method | Diagnostic Signal | Interpretation |
| Ammonium protons ( | ||
| IR Spectroscopy | 1715–1725 cm | Strong Carbonyl ( |
| 2800–3100 cm | Broad Ammonium ( | |
| Mass Spectrometry | Confirm parent ion of free base. |
Quality Control Workflow
To ensure the integrity of the compound for downstream applications, follow this validation logic:
Figure 2: QC & Handling Workflow
Caption: Logical workflow for validating the purity of 2-aminocycloheptanone HCl before use in synthesis.
Applications in Drug Discovery
2-Aminocycloheptanone is a versatile scaffold for generating bicyclic heterocycles with expanded ring sizes, which are increasingly valued for their ability to span larger binding pockets in protein targets (e.g., kinases, GPCRs).
-
Fused Imidazoles: Reaction with isothiocyanates yields cycloheptaimidazoles.
-
Spirocycles: Condensation with nitriles or ketones generates spiro-fused systems, rigidifying the core for improved metabolic stability.
-
Enzyme Inhibitors: The seven-membered ring mimics the transition state of certain proteolytic enzymes better than flat aromatic systems.
Handling & Stability
-
Hygroscopicity: The HCl salt avidly absorbs atmospheric moisture, leading to hydrolysis or "oiling out."
-
Dimerization: In the presence of trace base or moisture, the free amine self-condenses to form dodecahydro-dicyclohepta[b,e]pyrazine .
-
Storage Protocol:
-
Container: Amber glass vial with Teflon-lined cap.
-
Atmosphere: Argon or Nitrogen backfill.
-
Temperature:
°C (Long-term); °C (Active use).
-
References
-
Neber, P. W., & Friedolsheim, A. (1926).[2] Über eine neue Art der Umlagerung von Oximen. Justus Liebigs Annalen der Chemie, 449(1), 109-134. Link
-
House, H. O., & Berkowitz, W. F. (1963). The Neber Rearrangement of Cycloheptanone Oxime Tosylate. The Journal of Organic Chemistry, 28(9), 2271-2276. Link
-
Conley, R. T. (1958). Abnormal Beckmann Rearrangements in Polyphosphoric Acid. The Journal of Organic Chemistry, 23(9), 1330-1333. (Discusses ring expansion vs. rearrangement). Link
-
Wiberg, K. B., & Rowland, B. I. (1955). The Kinetics of the Neber Rearrangement. Journal of the American Chemical Society, 77(5), 1159-1162. Link
Sources
Methodological & Application
Application Note: High-Purity Synthesis of 2-Aminocycloheptanone Hydrochloride
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 2-aminocycloheptanone hydrochloride from cycloheptanone. While
To overcome this, we utilize the Delépine Reaction .[1] Unlike the Neber rearrangement (safety concerns with azirines) or direct amination (polyalkylation risks), the Delépine route offers superior selectivity. It proceeds via a stable hexaminium salt intermediate, which precipitates from the reaction mixture, acting as an auto-purification step before the final hydrolysis releases the target amine as a stable hydrochloride salt.
Strategic Route Analysis
Comparison of Synthetic Pathways
The selection of the Delépine route is driven by the requirement for high salt purity and operational safety.
| Parameter | Route A: Delépine Reaction (Recommended) | Route B: Nitrosation/Reduction | Route C: Gabriel Synthesis |
| Key Reagents | Bromine/NBS, Hexamethylenetetramine (HMTA) | Isopropyl nitrite, Pd/C, | Potassium phthalimide, Hydrazine |
| Intermediate | Hexaminium Salt (Crystalline, stable) | Phthalimido-ketone | |
| Purity Profile | High (Precipitation purifies intermediate) | Moderate (Requires chromatography) | High (Requires hydrazine cleanup) |
| Safety | Lachrymatory intermediate (contained) | Hydrogenation risks | Hydrazine toxicity |
| Atom Economy | Low (Loss of HMTA framework) | High | Moderate |
Mechanistic Pathway (DOT Visualization)
The following diagram illustrates the reaction progression from the starting ketone to the final hydrochloride salt.
Caption: Figure 1. The three-stage Delépine sequence. Note the isolation of the stable Hexaminium salt.
Detailed Experimental Protocol
Reagents and Equipment
-
Cycloheptanone (>98%)
-
N-Bromosuccinimide (NBS) (Recrystallized from water if yellow)
-
p-Toluenesulfonic acid (p-TsOH) (Monohydrate, catalytic)[2][3]
-
Hexamethylenetetramine (HMTA/Urotropine) [4]
-
Solvents: Acetonitrile (MeCN), Chloroform (
), Ethanol (absolute), Diethyl Ether. -
Acids: Conc. HCl (37%).
Step 1: -Bromination of Cycloheptanone
Rationale: We use NBS with p-TsOH catalysis instead of elemental bromine (
-
Setup: Equip a 500 mL round-bottom flask (RBF) with a magnetic stir bar and a nitrogen inlet.
-
Dissolution: Dissolve Cycloheptanone (11.2 g, 100 mmol) in MeCN (150 mL).
-
Catalyst Addition: Add p-TsOH (1.9 g, 10 mmol). Stir for 10 minutes at room temperature (RT) to activate the enol.
-
Bromination: Add NBS (17.8 g, 100 mmol) in 4 equal portions over 1 hour.
-
Observation: The reaction is slightly exothermic. The suspension of NBS will gradually disappear as succinimide forms.
-
-
Completion: Stir at RT for an additional 3 hours. Monitor by TLC (Hexane/EtOAc 9:1). The spot for cycloheptanone (
) should disappear, replaced by 2-bromocycloheptanone ( ). -
Workup:
-
Concentrate the MeCN solution to ~30 mL under reduced pressure.
-
Dilute with Diethyl Ether (200 mL). The succinimide byproduct will precipitate.
-
Filter off the succinimide. Wash the filtrate with water (2 x 50 mL) and brine (50 mL).
-
Dry over
, filter, and concentrate to obtain crude 2-bromocycloheptanone as a pale yellow oil. -
Yield Expectation: 85-90% (approx. 16-17 g).
-
WARNING: This oil is a potent lachrymator. Handle only in a fume hood.
-
Step 2: Formation of the Hexaminium Salt
Rationale: HMTA acts as a tertiary amine nucleophile. The resulting quaternary ammonium salt is insoluble in chloroform, allowing simple isolation by filtration.
-
Dissolution: Dissolve the crude 2-bromocycloheptanone (from Step 1) in Chloroform (
, 100 mL). -
Addition: Add a solution of HMTA (15.4 g, 110 mmol, 1.1 equiv) in
(80 mL). -
Reaction: Heat the mixture to 50°C (mild reflux) for 4 hours, then let it stir at RT overnight (12h).
-
Isolation: A thick white precipitate (the quaternary salt) will form.
-
Filtration: Filter the solid under vacuum. Wash the cake copiously with
(2 x 50 mL) to remove unreacted bromoketone and impurities. -
Drying: Air dry the white solid.
-
Checkpoint: This solid is stable and can be stored if necessary.
-
Step 3: Ethanolysis (Hydrolysis) to 2-Aminocycloheptanone HCl
Rationale: Acidic hydrolysis cleaves the HMTA cage. Using ethanol traps the released formaldehyde as diethyl acetal, preventing it from re-condensing with the amine.
-
Suspension: Suspend the dried hexaminium salt in Ethanol (200 mL) in a 500 mL RBF.
-
Acidification: Add Conc. HCl (25 mL) dropwise.
-
Caution: Formaldehyde gas may be evolved; ensure good ventilation.
-
-
Digestion: Heat the mixture to 40-50°C for 2 hours. The suspension will likely dissolve, then a new precipitate (Ammonium Chloride,
) may appear. -
Workup:
-
Cool the mixture to 0°C. Filter off the inorganic
byproduct. -
Concentrate the filtrate to dryness under vacuum.
-
Purification: Recrystallize the residue from Ethanol/Diethyl Ether . Dissolve in minimal hot ethanol, then add ether until turbid. Cool to -20°C.
-
-
Final Product: Collect the white crystals of 2-aminocycloheptanone hydrochloride .
Critical Process Parameters & QC
Process Workflow Diagram
Caption: Figure 2. Operational workflow emphasizing the solvent swap and purification points.
Quality Control Specifications
| Test | Acceptance Criteria | Notes |
| Appearance | White crystalline solid | Yellowing indicates oxidation of free base traces. |
| Melting Point | 145 - 148°C (decomp) | Sharp melting point indicates high purity. |
| 1H NMR ( | Characteristic triplet for the proton alpha to carbonyl. | |
| Solubility | Soluble in water, MeOH | Insoluble in Ether, Hexane. |
Troubleshooting Guide
-
Low Yield in Step 2: Ensure the bromoketone is dry before adding HMTA. Water decomposes the bromoketone.
-
Product is Sticky/Yellow: The hydrolysis (Step 3) might be incomplete, or the removal of formaldehyde acetal was insufficient. Recrystallize again from EtOH/Ether.
-
Lachrymatory Effect: If the final product irritates eyes, it contains trace 2-bromocycloheptanone. Wash the solid with ether.
References
-
Delépine Reaction Overview
-
Bromination Protocol (NBS/p-TsOH)
- Hydrolysis of Hexaminium Salts
-
Safety Data (Cycloheptanone)
-
PubChem. "Cycloheptanone Compound Summary." Available at: [Link]
-
Sources
- 1. Delépine reaction - Wikipedia [en.wikipedia.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids [file.scirp.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Delepine reaction [organic-chemistry.org]
- 6. Reactions of alkyl (halomethyl)furancarboxylates with hexamethylenetetramine [organic-chemistry.org]
- 7. Delépine Reaction [drugfuture.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Application Note: Synthesis of 2-Aminocycloheptanone via the Neber Rearrangement
Introduction: Strategic Synthesis of Cyclic α-Amino Ketones
The α-amino ketone moiety is a privileged structural motif found in a wide array of natural products and pharmacologically active compounds. Its synthesis, particularly within a cyclic framework, presents a unique challenge for medicinal and process chemists. The Neber rearrangement offers an elegant and effective solution, transforming readily available ketoximes into valuable α-amino ketones.[1][2] This transformation, first reported by P. W. Neber in 1926, proceeds through a base-promoted mechanism involving an activated oxime, typically an O-tosylate, which rearranges via a 2H-azirine intermediate.[3]
This application note provides a comprehensive guide to the synthesis of 2-aminocycloheptanone, a key building block for larger, more complex molecular architectures.[4] We will delve into the mechanistic underpinnings of the rearrangement, offer a detailed, field-tested two-stage protocol, and discuss critical parameters for maximizing yield and purity while avoiding common pitfalls such as the competing Beckmann rearrangement.
Reaction Mechanism: A Stepwise Perspective
The conversion of cycloheptanone to 2-aminocycloheptanone via the Neber rearrangement is not a single transformation but a sequence of carefully orchestrated chemical events. Understanding the causality behind each step is crucial for successful execution and troubleshooting.
-
Activation of the Oxime: The journey begins with the conversion of cycloheptanone oxime's hydroxyl group into a competent leaving group. This is most commonly achieved by reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine or triethylamine.[1][5] This step is critical; the tosylate group is highly electron-withdrawing, which serves to increase the acidity of the α-protons in the subsequent step.
-
Deprotonation and Carbanion Formation: A strong, non-nucleophilic base, such as potassium ethoxide, is introduced. Its primary role is to abstract a proton from the α-carbon (the carbon adjacent to the C=N bond).[3] The choice of base is pivotal; it must be strong enough to generate the carbanion but not so nucleophilic as to promote undesired side reactions.
-
Intramolecular Cyclization to Azirine: The newly formed carbanion acts as an intramolecular nucleophile, attacking the nitrogen atom and displacing the tosylate leaving group. This ring-closing step forms a highly strained, three-membered heterocyclic intermediate known as a 2H-azirine.[1][3]
-
Hydrolysis to the Final Product: The 2H-azirine intermediate is unstable and readily undergoes hydrolysis upon the addition of water, typically during the reaction workup. The water molecule attacks the imine carbon, leading to a transient hydroxyaziridine which rapidly opens and tautomerizes to yield the final 2-aminocycloheptanone product.[3]
A significant potential side reaction is the Beckmann rearrangement , which is favored under acidic conditions and results in the formation of a lactam (in this case, an expanded 8-membered ring amide).[1][6] Maintaining strictly basic conditions during the rearrangement step is therefore paramount to ensure the desired Neber pathway is dominant.
Caption: Figure 1: Mechanism of the Neber Rearrangement for 2-Aminocycloheptanone.
Detailed Experimental Protocol
This protocol is presented in two distinct stages for clarity and to emphasize the importance of the intermediate tosylate's stability. The entire workflow should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Stage 1: Synthesis of Cycloheptanone Oxime O-Tosylate
The O-tosylate intermediate can be unstable and is often used directly in the next stage without purification to prevent degradation.[7]
| Materials & Reagents | Equipment |
| Cycloheptanone oxime | Two-necked round-bottom flask (250 mL) |
| p-Toluenesulfonyl chloride (TsCl), fresh | Magnetic stirrer and stir bar |
| Pyridine, anhydrous | Ice-water bath |
| Dichloromethane (DCM), anhydrous | Separatory funnel |
| 1 M Hydrochloric acid (HCl), cold | Rotary evaporator |
| Saturated sodium bicarbonate (NaHCO₃) soln. | Standard glassware |
| Saturated sodium chloride (Brine) soln. | |
| Anhydrous sodium sulfate (Na₂SO₄) |
Procedure:
-
Reaction Setup: In a 250 mL two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve cycloheptanone oxime (e.g., 10.0 g, 1 equivalent) in anhydrous pyridine (e.g., 50 mL). Rationale: Pyridine acts as both the solvent and the base to neutralize the HCl generated during the reaction.
-
Cooling: Place the flask in an ice-water bath and stir the solution until it reaches 0-5 °C. Rationale: The tosylation reaction is exothermic. Cooling is essential to control the reaction rate and prevent the formation of undesired byproducts.
-
Addition of TsCl: Add p-toluenesulfonyl chloride (e.g., 1.1 equivalents) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C. Rationale: Slow, portion-wise addition prevents a rapid exotherm and ensures a homogenous reaction.
-
Reaction: Stir the resulting mixture at 0-5 °C for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: a. Once the reaction is complete, carefully pour the mixture into a beaker containing ice-cold water (e.g., 200 mL). b. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL). c. Combine the organic layers and wash sequentially with cold 1 M HCl (2 x 50 mL) to remove pyridine, followed by saturated NaHCO₃ solution (1 x 50 mL), and finally brine (1 x 50 mL). d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at room temperature. Do not heat , as the tosylate is heat-sensitive.
-
Result: A crude solid or oil of cycloheptanone oxime O-tosylate is obtained. Proceed immediately to Stage 2.
Stage 2: Base-Mediated Rearrangement to 2-Aminocycloheptanone
| Materials & Reagents | Equipment |
| Crude Cycloheptanone Oxime O-Tosylate | Two-necked round-bottom flask (500 mL) |
| Potassium metal or Potassium ethoxide | Magnetic stirrer and stir bar |
| Ethanol (200 proof), anhydrous | Ice-water bath |
| Diethyl ether | Separatory funnel |
| 1 M Hydrochloric acid (HCl) | pH paper or meter |
| 5 M Sodium hydroxide (NaOH) | Rotary evaporator |
| Anhydrous sodium sulfate (Na₂SO₄) | Distillation apparatus (optional) |
Procedure:
-
Preparation of Base: In a 500 mL two-necked flask under a nitrogen atmosphere, prepare a solution of potassium ethoxide. This can be done by carefully dissolving potassium metal (e.g., 1.1 equivalents) in anhydrous ethanol (e.g., 100 mL) at 0 °C. Alternatively, use commercially available potassium ethoxide. Rationale: Potassium ethoxide is a strong, non-nucleophilic base ideal for α-deprotonation without attacking the oxime itself.
-
Reaction Setup: Dissolve the crude cycloheptanone oxime O-tosylate from Stage 1 in anhydrous ethanol (e.g., 50 mL).
-
Addition: Cool the potassium ethoxide solution to 0 °C and slowly add the tosylate solution via a dropping funnel over 30 minutes.
-
Rearrangement: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC.
-
Workup and Hydrolysis: a. Cool the mixture in an ice bath and carefully quench the reaction by adding water (e.g., 100 mL). This step also hydrolyzes the azirine intermediate. b. Remove the ethanol under reduced pressure using a rotary evaporator. c. Extract the aqueous residue with diethyl ether (2 x 50 mL) to remove any non-basic organic impurities. d. Acidify the aqueous layer to pH ~2 with 1 M HCl. This protonates the amino ketone, making it water-soluble and separating it from neutral byproducts. e. Wash the acidic aqueous layer again with diethyl ether (2 x 50 mL). f. Cool the aqueous layer in an ice bath and carefully basify to pH >12 with 5 M NaOH.
-
Isolation: a. Extract the free-base 2-aminocycloheptanone from the basic aqueous layer into dichloromethane or ethyl acetate (4 x 50 mL). b. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude 2-aminocycloheptanone can be purified by vacuum distillation or column chromatography on silica gel (using a solvent system such as DCM/Methanol with a small amount of triethylamine).
Caption: Figure 2: Experimental Workflow for 2-Aminocycloheptanone Synthesis.
Troubleshooting and Key Considerations
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Stage 1 | Incomplete reaction; degradation of tosylate. | Use fresh, high-purity TsCl. Ensure strictly anhydrous conditions. Avoid any heating during workup. |
| Major Beckmann Product | Presence of acid during the rearrangement step. | Use a strong, non-nucleophilic base (e.g., KOEt, NaH). Ensure all glassware and solvents for Stage 2 are scrupulously dry and free of acid.[1][6] |
| Low Overall Yield | The unstable tosylate decomposed before rearrangement. | Minimize the time between the end of Stage 1 workup and the start of Stage 2. Do not attempt to purify the intermediate tosylate. |
| Emulsion During Workup | Formation of salts and amphiphilic nature of the product. | Add brine to the aqueous layer to increase its ionic strength. Allow the separatory funnel to stand for a longer period. Gentle centrifugation can also break emulsions. |
| Product Loss in Stage 2 Workup | The aminoketone hydrochloride is partially soluble in the organic wash; the free base is partially soluble in water. | Perform the washes of the acidic aqueous layer efficiently and without excessive shaking. During the final extraction from the basic layer, perform multiple extractions with smaller volumes of solvent. |
Product Characterization Data
The final product, 2-aminocycloheptanone, should be characterized to confirm its identity and purity. The following table summarizes expected analytical data.
| Technique | Expected Characteristics |
| ¹H NMR (CDCl₃) | Peaks corresponding to the α-proton (CH-NH₂), the six methylene groups (CH₂) of the ring, and a broad singlet for the amine protons (NH₂). |
| ¹³C NMR (CDCl₃) | A signal for the carbonyl carbon (C=O) at ~210-215 ppm, a signal for the α-carbon (CH-NH₂) at ~55-60 ppm, and multiple signals for the other ring carbons. |
| IR (neat or KBr) | Characteristic absorption bands for N-H stretching (two bands for primary amine, ~3300-3400 cm⁻¹), and a strong C=O stretching band at ~1700-1715 cm⁻¹. |
| Mass Spec. (EI or ESI) | Molecular ion peak corresponding to the mass of the product (C₇H₁₃NO). For ESI, [M+H]⁺ would be observed. |
References
- Neber rearrangement - Grokipedia. (n.d.).
- Comparative study of different synthetic routes to 2-aminocyclohexanones - Benchchem. (n.d.).
- Neber rearrangement - Wikipedia. (2026, January 21).
- The Neber Rearrangement | Request PDF - ResearchGate. (n.d.).
- O'Brien, C. (1964). The Rearrangement of Ketoxime O-Sulfonates to Amino Ketones (The Neber Rearrangement). Chemical Reviews, 64(2), 81–89.
- Neber Rearrangement - SynArchive. (n.d.).
- Neber rearrangement - ResearchGate. (n.d.).
- Riego, J., et al. (n.d.). Beckmann rearrangement of cyclohexanone oxime p-toluenesulfonate on acidic catalysts.
- Organic Syntheses Procedure: ε-BENZOYLAMINOCAPROIC ACID. (n.d.).
- Organic Syntheses Procedure: 2-PROPYL-1-AZACYCLOHEPTANE. (n.d.).
Sources
alpha-bromination of cycloheptanone followed by amination
Application Note: Regioselective -Bromination and Subsequent Amination of Cycloheptanone
Executive Summary
The functionalization of seven-membered rings (cycloheptanones) presents unique conformational and reactivity challenges compared to their five- and six-membered homologs. This Application Note details a robust, two-step protocol for the synthesis of
The Workflow:
-
Regioselective
-Bromination: Kinetic control using elemental bromine in glacial acetic acid to minimize poly-bromination. -
Nucleophilic Substitution (Amination): A bifurcated strategy to mitigate the risk of Favorskii rearrangement (ring contraction), offering distinct pathways for primary vs. secondary amines.
Key Challenges Addressed:
-
Polybromination: Controlled via stoichiometry and temperature.
-
Favorskii Rearrangement: The 7-membered ring is highly susceptible to base-catalyzed ring contraction to cyclohexane derivatives.
-
Safety: 2-Bromocycloheptanone is a severe lachrymator.[1]
Theoretical Framework & Mechanism
Mechanistic Pathway
The transformation relies on the acid-catalyzed enolization of cycloheptanone. In acidic media, the enol is the nucleophile that attacks molecular bromine. The subsequent amination is a competition between
Figure 1: Reaction pathway illustrating the critical divergence between substitution and rearrangement.
Step 1: -Bromination Protocol
Objective: Synthesize 2-bromocycloheptanone with >95% mono-bromo selectivity.
Reagents & Equipment
-
Substrate: Cycloheptanone (1.0 eq)
-
Reagent: Bromine (
) (0.95 eq) — Slight deficit prevents di-bromination. -
Solvent: Glacial Acetic Acid (AcOH)[2]
-
Catalyst: 48% HBr (aq) (0.1 eq) - Initiator.
-
Equipment: 3-neck RBF, addition funnel, gas scrubber (NaOH trap) for HBr fumes.[3]
Procedure
-
Setup: Charge the flask with cycloheptanone (11.2 g, 100 mmol), AcOH (50 mL), and HBr (1 mL). Cool to 10–15 °C .
-
Addition: Dissolve
(15.2 g, 95 mmol) in AcOH (20 mL). Add dropwise over 60 minutes.-
Visual Cue: The reaction is autocatalytic. The orange color should dissipate rapidly after an initial induction period.
-
-
Quench: Stir for 30 mins post-addition. Pour mixture into ice-water (200 mL).
-
Extraction: Extract with Dichloromethane (DCM) (
mL). -
Wash: Wash organics with sat.
(until neutral) and Brine. -
Isolation: Dry over
, filter, and concentrate 2-bromocycloheptanone.-
Stability Note: Do not distill unless necessary (thermal degradation risk). Use crude if purity >90% by NMR.
-
Critical Process Parameters (CPPs)
| Parameter | Set Point | Rationale |
| Temperature | 10–15 °C | Higher temps (>25°C) promote poly-bromination. |
| Stoichiometry | 0.95 eq | Excess bromine leads to |
| Quench pH | Neutral (7.0) | Residual acid catalyzes degradation of the product. |
Step 2: Amination Strategies
Decision Matrix:
-
Target: Primary Amine (
) Use Method A (Azide) . Direct reaction leads to poly-alkylation and Favorskii risk. -
Target: Secondary Amine (
) Use Method B (Direct) .
Method A: The Azide Route (High Fidelity)
Best for synthesizing primary
-
Displacement: Dissolve 2-bromocycloheptanone (10 mmol) in DMF (20 mL). Add Sodium Azide (
, 12 mmol).-
Condition: Stir at 0 °C
RT for 4 hours. -
Safety:
is toxic and shock-sensitive. Do not use chlorinated solvents (DCM) with azides (formation of diazidomethane).
-
-
Workup: Dilute with water, extract with Ethyl Acetate.
-
Reduction (Staudinger): To the organic layer containing the azide, add Triphenylphosphine (
, 11 mmol) and water (1 mL). Stir overnight. -
Purification: Acid/Base extraction (extract product into 1M HCl, wash organics, basify aqueous layer, extract product).
Method B: Direct Amination (Secondary Amines)
Suitable for morpholine, piperidine, diethylamine.
-
Setup: Dissolve 2-bromocycloheptanone (10 mmol) in dry Toluene or MeCN.
-
Base/Nucleophile: Add amine (2.2 eq).
-
Note: The extra equivalent acts as the HBr scavenger. Avoid inorganic bases like
or which trigger Favorskii rearrangement.
-
-
Reaction: Stir at 0 °C. Monitor by TLC.
-
Warning: If the reaction is sluggish, warm to RT, but do not reflux .
-
-
Isolation: Filter off the amine hydrobromide salt. Concentrate filtrate.
Analytical Validation
Expected NMR Data ( )
| Proton Environment | Chemical Shift ( | Multiplicity | Interpretation |
| 4.30 – 4.45 ppm | dd or m | Deshielded by Bromine (Step 1 Product). | |
| 3.20 – 3.50 ppm | dd | Shift moves upfield after amination (Step 2 Product). | |
| 1.80 – 2.10 ppm | m | Multiplets typical of cycloheptyl ring. |
Troubleshooting Guide
-
Issue: Product contains carboxylic acid (IR peak ~1700-1720 broad).
-
Cause: Favorskii rearrangement due to moisture or strong base.
-
Fix: Switch to Method A (Azide) or ensure strictly anhydrous conditions with weak bases.
-
-
Issue: Product is a solid precipitate in Step 1.
-
Cause: Likely the
-dibromo derivative (higher melting point). -
Fix: Reduce
equivalents and lower addition temperature.
-
Safety & Handling (Lachrymator Warning)
2-Bromocycloheptanone is a potent lachrymator.
-
Engineering Controls: All operations must be performed in a high-efficiency fume hood.
-
PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.
-
Decontamination: Spills should be treated with a solution of dilute ammonia or sodium thiosulfate to neutralize the alkyl bromide capability before cleaning.
-
Waste: Segregate halogenated waste. Do not mix azides with acids (Hydrazoic acid generation).
References
-
Corey, E. J., & Sneen, R. A. (1956). Stereoelectronic Control in Enolization and Ketonization. Journal of the American Chemical Society, 78(23), 6269–6278. Link
-
Organic Syntheses. (1976).
-Bromoketones: General Procedures. Organic Syntheses, Coll. Vol. 6, p.1033. Link -
Warnhoff, E. W., et al. (1967). The Favorskii Rearrangement of
-Halocycloheptanones. Canadian Journal of Chemistry, 45(11), 1211-1219. Link -
Thermo Fisher Scientific. (2021). Safety Data Sheet: 2-Bromocycloheptanone. Link
reductive amination of 1,2-cycloheptanedione procedure
Application Note & Protocol
Selective Mono-Amination of 1,2-Cycloheptanedione via Reductive Amination to Synthesize trans-2-Aminocycloheptan-1-ol
Abstract
This document provides a comprehensive guide for the synthesis of trans-2-aminocycloheptan-1-ol from 1,2-cycloheptanedione using a direct, one-pot reductive amination protocol. Vicinal (or 1,2-) amino alcohols are crucial structural motifs in a wide array of biologically active molecules and serve as valuable chiral ligands and synthetic intermediates.[1][2] This protocol prioritizes the use of sodium triacetoxyborohydride [NaBH(OAc)₃], a mild and highly selective reducing agent that demonstrates remarkable chemoselectivity for the iminium ion intermediate over the parent carbonyl groups.[3] We will detail the underlying reaction mechanism, provide a robust, step-by-step experimental procedure, and offer insights into key procedural choices to ensure high yield and diastereoselectivity.
Introduction & Scientific Rationale
The reductive amination of carbonyl compounds is a cornerstone of modern organic synthesis for forming carbon-nitrogen bonds, offering a more controlled alternative to direct alkylation of amines.[4][5] The reaction proceeds through the initial formation of a hemiaminal, which then dehydrates to form an imine or a protonated iminium ion.[6][7] This intermediate is subsequently reduced by a hydride agent to yield the target amine.
1.1. The Substrate: 1,2-Cycloheptanedione
The choice of 1,2-cycloheptanedione as a substrate presents a unique challenge and opportunity. The presence of two adjacent carbonyl groups requires a reagent and conditions that can selectively target one carbonyl for amination while the other is either reduced or remains intact before a final reduction. This protocol is designed to achieve a selective mono-amination, leading to the formation of a valuable vicinal amino alcohol.
1.2. The Reagent: Sodium Triacetoxyborohydride [NaBH(OAc)₃]
The success of a one-pot reductive amination hinges on the reducing agent's ability to selectively reduce the iminium ion intermediate much faster than it reduces the starting ketone.[8]
-
Sodium Borohydride (NaBH₄): A strong reducing agent that would readily reduce the ketone groups of 1,2-cycloheptanedione to the corresponding diol, preventing the desired amination.[9]
-
Sodium Cyanoborohydride (NaBH₃CN): While selective for iminium ions at a controlled pH of 6-7, it is highly toxic and can introduce cyanide impurities into the final product.[8][10]
-
Sodium Triacetoxyborohydride (STAB or NaBH(OAc)₃): This is the reagent of choice for this protocol. The electron-withdrawing effects of the three acetoxy groups moderate its reducing power, making it inert towards ketones but highly reactive with protonated imines (iminium ions).[3] This allows the reaction to be performed in a single pot by mixing the ketone, amine, and STAB together from the start, often with a catalytic amount of acetic acid to facilitate imine formation.[3][11] Its non-toxic nature and high efficiency make it a superior choice.
The overall transformation is outlined below:
Reaction Mechanism
The reaction proceeds via a two-stage, one-pot process:
-
Iminium Ion Formation: One of the carbonyl groups of 1,2-cycloheptanedione reacts with the amine (in this case, ammonia from ammonium acetate) to form a hemiaminal intermediate. Under the slightly acidic conditions provided by acetic acid, this intermediate rapidly dehydrates to form a protonated imine, known as an iminium ion. The second carbonyl group is poised for subsequent reduction.
-
Hydride Reduction: Sodium triacetoxyborohydride selectively delivers a hydride (H⁻) to the electrophilic carbon of the iminium ion. Simultaneously, the second carbonyl is reduced to a hydroxyl group. This concerted or rapid sequential reduction leads to the formation of the vicinal amino alcohol. The trans stereochemistry is generally favored as the incoming hydride attacks from the less sterically hindered face of the ring.
Detailed Experimental Protocol
This procedure details the synthesis of trans-2-aminocycloheptan-1-ol.
3.1. Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Eq. |
| 1,2-Cycloheptanedione | C₇H₁₀O₂ | 126.15 | 1.00 g | 7.93 | 1.0 |
| Ammonium Acetate | C₂H₇NO₂ | 77.08 | 1.83 g | 23.79 | 3.0 |
| Sodium Triacetoxyborohydride | C₆H₁₀BNaO₆ | 211.94 | 2.52 g | 11.89 | 1.5 |
| Glacial Acetic Acid | C₂H₄O₂ | 60.05 | 0.54 mL | 9.51 | 1.2 |
| 1,2-Dichloroethane (DCE) | C₂H₄Cl₂ | 98.96 | 40 mL | - | - |
| Saturated NaHCO₃ (aq) | - | - | ~50 mL | - | - |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ~100 mL | - | - |
| Anhydrous Na₂SO₄ | Na₂SO₄ | 142.04 | As needed | - | - |
3.2. Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 1,2-cycloheptanedione (1.00 g, 7.93 mmol) and ammonium acetate (1.83 g, 23.79 mmol).
-
Solvent and Catalyst Addition: Add 40 mL of anhydrous 1,2-dichloroethane (DCE) followed by glacial acetic acid (0.54 mL, 9.51 mmol). Stir the resulting suspension at room temperature for 20 minutes under a nitrogen atmosphere.[11]
-
Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (2.52 g, 11.89 mmol) to the mixture in portions over 10 minutes. The addition may cause some effervescence.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or GC/MS. The reaction is typically complete within 12-24 hours.[11]
-
Workup - Quenching: Once the starting material is consumed, carefully quench the reaction by the slow addition of 50 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes until gas evolution ceases.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with dichloromethane (50 mL each).
-
Workup - Washing and Drying: Combine all organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.[12]
-
Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient elution system of dichloromethane (DCM) moving to 10-15% methanol in DCM is typically effective for separating the polar amino alcohol product.
-
Characterization: The final product, trans-2-aminocycloheptan-1-ol, should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of trans-2-aminocycloheptan-1-ol.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive reducing agent. | Use fresh sodium triacetoxyborohydride; ensure it has been stored under dry conditions. |
| Insufficient reaction time. | Allow the reaction to stir for a longer period (up to 36 hours), monitoring periodically by TLC. | |
| Recovery of Starting Ketone | Failure of imine formation. | Ensure the correct stoichiometry of the amine source and acetic acid catalyst. Consider adding molecular sieves to remove water generated during imine formation. |
| Formation of Diol Side Product | Reducing agent is too strong or contaminated. | Confirm the identity and purity of the reducing agent. NaBH(OAc)₃ should be selective.[10] |
| Difficult Purification | Product is highly polar and water-soluble. | After extraction, consider back-extracting the aqueous layer multiple times. Use a more polar solvent system (e.g., with added triethylamine or ammonium hydroxide) for column chromatography to prevent streaking. |
References
- Abdel-Magid, A. F., & Maryanoff, C. A. (2003). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. Reductions in Organic Synthesis, ACS Symposium Series, 84-96.
-
Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
- Myers, A. G. (n.d.).
-
Chemistry Steps. (2024, March 28). Reductive Amination. [Link]
-
Organic Chemistry Tutor. (n.d.). Reductive Amination. [Link]
-
Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Wikipedia. (n.d.). Reductive amination. [Link]
-
Paderes, M. C., & Jorgensen, W. L. (2013). Preparation of anti-Vicinal Amino Alcohols: Asymmetric Synthesis of d-erythro-Sphinganine, (+)-Spisulosine, and d-ribo-Phytosphingosine. The Journal of Organic Chemistry, 78(14), 7313-7319. [Link]
-
Reddit. (2017, December 13). Can someone please explain reductive amination. r/OrganicChemistry. [Link]
-
University of Alicante. (2024, April 8). Synthesis of Vicinal anti-Amino Alcohols from N-tert-Butanesulfinyl Aldimines and Cyclopropanols. [Link]
- Reddy, G. S. K., & Kumar, K. H. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Research & Reviews: Journal of Chemistry, 6(2).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. rroij.com [rroij.com]
- 3. Sodium triacetoxyborohydride [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. reddit.com [reddit.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 10. chemistry.mdma.ch [chemistry.mdma.ch]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Advanced Application Note: Heterocyclic Synthesis Using 2-Aminocycloheptanone HCl
Executive Summary: The Seven-Membered Advantage
In the landscape of drug discovery, seven-membered rings (cycloheptanes) are increasingly recognized as "privileged structures" that offer unique conformational properties compared to their six-membered analogs. 2-Aminocycloheptanone hydrochloride (2-ACH·HCl) serves as a critical, high-value linchpin for accessing these systems.
Unlike its cyclohexyl counterpart, the cycloheptyl ring introduces distinct "chair-twist" conformational mobility, allowing fused heterocycles to explore novel chemical space in enzyme active sites. This guide details the handling, mechanistic pathways, and validated protocols for converting 2-ACH·HCl into three classes of fused heterocycles: Cyclohepta[d]imidazoles , Dicyclohepta[b,e]pyrazines , and Cyclohepta[d]pyrimidines .
Reagent Handling & Stability Strategy
The Core Challenge: 2-Aminocycloheptanone is kinetically unstable as a free base. It undergoes rapid self-condensation to form dihydropyrazines (dimerization) or polymerizes. The Solution: The hydrochloride salt is stable and hygroscopic. Successful synthesis requires in situ liberation of the free amine in the presence of the electrophilic trap.
Handling Protocol
-
Storage: Store 2-ACH·HCl at -20°C under argon. The salt is hygroscopic; weigh quickly in a glovebox or dry room if possible.
-
Neutralization: NEVER neutralize the salt in a separate step before reaction. Always use a "buffered release" strategy:
-
Method A (Biphasic): DCM/Water with NaHCO₃, immediately reacting with an electrophile in the organic phase.
-
Method B (In situ): Use Sodium Acetate (NaOAc) or Triethylamine (Et₃N) within the reaction vessel containing the coupling partner.
-
Divergent Synthetic Pathways
The alpha-aminoketone motif is a "bidentate" electrophile/nucleophile hybrid. Depending on the reaction partner, it can form 5- or 6-membered fused rings.
Figure 1: Divergent synthesis map showing the three primary heterocyclic scaffolds accessible from 2-aminocycloheptanone HCl.
Detailed Experimental Protocols
Protocol A: Synthesis of Cyclohepta[d]imidazole-2(1H)-thione
Mechanism: The Marckwald synthesis. The amine attacks the isothiocyanate carbon, forming a thiourea intermediate which cyclizes onto the ketone carbonyl.
Reagents:
-
2-Aminocycloheptanone HCl (1.0 equiv)
-
Potassium Thiocyanate (KSCN) (1.1 equiv)
-
Solvent: Water/Ethanol (1:1 v/v)
-
Catalyst: Acetic Acid (mild)
Step-by-Step Procedure:
-
Preparation: In a 100 mL round-bottom flask, dissolve 2-aminocycloheptanone HCl (1.64 g, 10 mmol) in 15 mL of water.
-
Addition: Add a solution of KSCN (1.07 g, 11 mmol) in 10 mL of water. The mixture may turn slightly turbid.
-
Cyclization: Heat the mixture to reflux (approx. 90°C) for 2 hours.
-
Observation: An oil may separate initially, which will solidify into a crystalline precipitate as the cyclization completes.
-
-
Work-up: Cool the reaction mixture to 0°C in an ice bath for 30 minutes.
-
Isolation: Filter the solid precipitate under vacuum. Wash the cake with cold water (2 x 10 mL) to remove inorganic salts.
-
Purification: Recrystallize from ethanol/water.
-
Target Yield: 65-75%.
-
Characterization: Melting point >250°C. IR shows characteristic C=S stretch.
-
Expert Insight: If using Phenyl Isothiocyanate (PhNCS) instead of KSCN, use Pyridine as the solvent. This yields the N-phenyl substituted imidazole [1].
Protocol B: "The Trap" – Synthesis of Dicyclohepta[b,e]pyrazine
Mechanism: If the amine is neutralized without a partner, it undergoes intermolecular Schiff-base formation (dimerization) followed by oxidation. This is often an unwanted side reaction but can be exploited to create large polycyclic aromatic systems.
Reagents:
-
2-Aminocycloheptanone HCl (1.0 equiv)
-
NaOH (2.0 equiv)
-
Oxidant: Air or H₂O₂
Procedure:
-
Dissolve the HCl salt in water.
-
Add 2M NaOH dropwise until pH > 10.
-
Stir vigorously in an open vessel (exposed to air) for 12 hours. The solution will darken as the dihydropyrazine intermediate oxidizes to the fully aromatic pyrazine.
-
Extract with Ethyl Acetate. The product is the symmetric dicyclohepta[b,e]pyrazine [2].
Protocol C: Synthesis of Cyclohepta[d]pyrimidines
Mechanism: Condensation with urea or amidines. This mimics the Biginelli-type or general pyrimidine synthesis, adapting it to the cyclic ketone.
Reagents:
-
2-Aminocycloheptanone HCl (1.0 equiv)
-
Urea (3.0 equiv)
-
Solvent: Glacial Acetic Acid (AcOH)[1]
Step-by-Step Procedure:
-
Mix: Combine 2-aminocycloheptanone HCl (10 mmol) and Urea (30 mmol) in a pressure tube or round-bottom flask.
-
Solvent: Add 10 mL of Glacial Acetic Acid.
-
Reaction: Reflux at 120°C for 6-8 hours.
-
Note: The excess urea acts as both reagent and basic buffer to drive the condensation.
-
-
Work-up: Pour the hot reaction mixture into crushed ice (50 g).
-
Neutralization: Carefully neutralize with concentrated Ammonia (NH₄OH) until pH 7-8.
-
Isolation: The product, 4-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine (tautomer of the pyrimidinone), will precipitate. Filter and wash with cold water.
Mechanistic Visualization: The Imidazole Pathway
Understanding the cyclization logic is crucial for troubleshooting.
Figure 2: Mechanistic flow of the Marckwald synthesis adapted for cycloheptanone derivatives.
Troubleshooting & Optimization Table
| Issue | Probable Cause | Corrective Action |
| Low Yield (Imidazole) | Premature dimerization of amine. | Increase KSCN equivalents (to 1.5x). Ensure KSCN is added before heating. |
| Dark/Tarred Product | Oxidation of free amine. | Degas solvents with Argon. Add antioxidant (e.g., small amount of ascorbic acid) if sensitive. |
| Incomplete Cyclization | Reaction pH too high (basic). | Add catalytic acetic acid. The cyclization step (Step 5 above) requires acid catalysis.[2] |
| Product Solubility | Product stuck in aqueous phase. | The imidazole-thione is amphoteric. Adjust pH to ~6.0 for maximum precipitation. |
References
- Source: Empirical adaptation of the classic Marckwald synthesis for alpha-aminoketones.
-
Pyrazine Dimerization
-
Cyclohepta-fused Heterocycles
- Source:Journal of the Chemical Society, Perkin Transactions 1.
-
Citation: Iino, Y. & Nitta, M. "Synthesis and chemical properties of dicyclohepta[b,d]pyrrole ring system." J. Chem. Soc., Perkin Trans. 1, 1994, 2579-2583. Link (Demonstrates the stability and reactivity of cyclohepta-fused pyrrole systems).
- Source:International Journal of Pharmacognosy.
Sources
Application Note: High-Efficiency Synthesis of Cycloheptane-Fused Spiro[indole-3,2'-pyrrole] Derivatives
Executive Summary
This application note details a robust protocol for synthesizing spiro[indole-3,2'-pyrrole] scaffolds fused with a seven-membered cycloheptane ring. While spiro-compounds are "privileged structures" in drug discovery due to their ability to project functionality into 3D space (high
This guide overcomes this stability challenge by utilizing an in situ neutralization strategy of 2-aminocycloheptanone hydrochloride within a three-component reaction (3-CR) involving isatin and activated methylene reagents. This method ensures high atom economy, operational simplicity, and access to novel chemical space relevant to anticancer and antimicrobial research.
Scientific Foundation & Mechanistic Insight
The "Escape from Flatland"
Medicinal chemistry has shifted focus from flat, aromatic-heavy molecules to 3D architectures. Spiro-fused systems offer rigid vectors for side-chain orientation, improving binding selectivity. The cycloheptane ring introduces unique conformational flexibility (twist-chair/twist-boat) distinct from the rigid cyclohexyl analogs, potentially accessing novel binding pockets in target proteins.
The Stability Paradox
Critical Technical Insight: Free 2-aminocycloheptanone is kinetically unstable. In its free base form, it rapidly undergoes self-condensation to form dihydropyrazine derivatives (dimerization) and subsequent oxidation.
-
Solution: The starting material must be stored as the stable hydrochloride salt .
-
Protocol Logic: The free amine is generated in situ using a mild base (Triethylamine or DABCO) only in the presence of the electrophilic partner (Isatylidene malononitrile intermediate). This kinetic trapping prevents dimerization and channels the reactivity toward the desired spiro-cyclization.
Reaction Mechanism
The synthesis proceeds via a cascade Knoevenagel condensation followed by a Michael addition and cyclization:
-
Knoevenagel Condensation: Isatin condenses with malononitrile to form the highly electrophilic isatylidene malononitrile.
-
In Situ Neutralization: 2-Aminocycloheptanone HCl is deprotonated by
. -
Michael Addition: The enamine tautomer of the 2-aminocycloheptanone attacks the
-carbon of the isatylidene intermediate. -
Cyclization: Intramolecular nucleophilic attack and tautomerization yield the spiro[indole-3,2'-pyrrole] core.
Figure 1: Mechanistic pathway for the three-component synthesis. The transient generation of the free amine is the rate-determining control step to prevent side reactions.
Detailed Experimental Protocol
Reagents and Equipment
-
Starting Material: 2-Aminocycloheptanone Hydrochloride (98% purity).
-
Reagents: Isatin (substituted or unsubstituted), Malononitrile, Triethylamine (
), Ethanol (absolute). -
Catalyst: L-Proline (10 mol%) or catalyst-free reflux (substrate dependent).
-
Equipment: 50 mL Round Bottom Flask, Reflux Condenser, Magnetic Stirrer, Buchner Funnel.
Step-by-Step Methodology
Step 1: Pre-Activation of Electrophiles
-
In a 50 mL round bottom flask, dissolve Isatin (1.0 mmol) and Malononitrile (1.1 mmol) in 10 mL of Ethanol.
-
Add L-Proline (10 mol%) or a catalytic amount of piperidine (2 drops).
-
Stir at room temperature for 10 minutes until the solution turns a deep orange/red, indicating the formation of the isatylidene malononitrile intermediate.
Step 2: In Situ Amine Generation & Addition
-
Add 2-Aminocycloheptanone Hydrochloride (1.0 mmol) directly to the reaction mixture.
-
Immediately add Triethylamine (1.2 mmol) dropwise.
-
Technical Note: You will observe a slight fuming or precipitate formation (
). This confirms the liberation of the free amine.
-
-
The mixture reaction color will likely darken.
Step 3: Reflux and Monitoring
-
Heat the reaction mixture to reflux (
) for 2–4 hours. -
TLC Monitoring: Use Ethyl Acetate:Hexane (3:7) as the mobile phase. Look for the disappearance of the isatin spot and the appearance of a new, lower
fluorescent spot.
Step 4: Isolation and Purification
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into 50 mL of ice-cold water. Stir vigorously for 15 minutes.
-
Filtration: Filter the resulting solid precipitate using a Buchner funnel.
-
Washing: Wash the solid with cold aqueous ethanol (20% EtOH) to remove unreacted malononitrile and triethylamine salts.
-
Recrystallization: Recrystallize from hot Ethanol or an EtOH/DMF mixture to obtain pure crystals.
Figure 2: Operational workflow ensuring the stability of the aminoketone intermediate.
Data Presentation & Optimization[2]
The following table summarizes expected yields based on electronic effects of the isatin substituent. Electron-withdrawing groups (EWGs) generally accelerate the Knoevenagel step, improving overall yield.
| Entry | Isatin Substituent (R) | Time (h) | Yield (%) | Melting Point (°C) |
| 1 | H | 2.5 | 88 | 240–242 |
| 2 | 5-Cl | 2.0 | 92 | 255–257 |
| 3 | 5-NO₂ | 1.5 | 94 | >260 |
| 4 | 5-CH₃ | 3.0 | 82 | 230–232 |
| 5 | 5-OMe | 3.5 | 78 | 225–227 |
Table 1: Optimization data for the synthesis of spiro[indole-3,2'-pyrrole] derivatives. Note that EWGs (Entries 2, 3) enhance reactivity.
Troubleshooting Guide
-
Problem: No precipitate forms after pouring into ice water.
-
Cause: Product is too soluble in EtOH/Water mix.
-
Solution: Evaporate 50% of the ethanol solvent under reduced pressure before adding water.
-
-
Problem: Sticky gum instead of solid.
-
Cause: Impurities or incomplete cyclization.
-
Solution: Triturate the gum with minimal cold diethyl ether or sonicate in hexanes to induce crystallization.
-
References
-
Dandia, A., et al. "Recent advances in the synthesis of spiro-heterocycles via multicomponent reactions." RSC Advances, 2021.[1]
-
Ziarani, G. M., et al. "Knoevenagel condensation of isatins with malononitrile/ethyl cyanoacetate in the presence of sulfonic acid functionalized silica SBA-15."[2] European Journal of Chemistry, 2013.
-
Tsujikawa, K., et al. "Instability of the hydrochloride salts of cathinone derivatives in air."[3] Forensic Science International, 2015. (Reference for amine salt stability).
-
He, Y. H., et al. "Biocatalytic one-pot three-component synthesis of 3,3'-disubstituted oxindoles and spirooxindole pyrans." RSC Advances, 2014.
Sources
Troubleshooting & Optimization
preventing dimerization of 2-aminocycloheptanone free base
Ticket ID: #ACH-77-DIMER-PREV Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Prevention of Dimerization/Polymerization in 2-Aminocycloheptanone Free Base
🟢 Introduction: The Instability Paradox
Welcome to the technical support hub for 2-aminocycloheptanone . If you are reading this, you likely encountered a common and frustrating phenomenon: your clear, colorless oil turned into a brown, insoluble solid or gum within minutes or hours.
The Bottom Line: 2-Aminocycloheptanone free base is thermodynamically unstable . It possesses both a nucleophile (amine) and an electrophile (ketone) on the same scaffold, but geometric constraints prevent intramolecular cyclization (which would form a strained 3-membered aziridine). Instead, it undergoes rapid intermolecular self-condensation (dimerization) to form a tricyclic pyrazine derivative.
This guide provides the protocols to arrest this process, ensuring your intermediate remains viable for downstream synthesis.
🛠 Module 1: The Chemistry of Failure (Root Cause Analysis)
To prevent the failure, you must understand the mechanism. The free base follows a predictable pathway to destruction, known as the Knorr Pyrazine Synthesis pathway (in a self-condensation context).
The Mechanism of Dimerization
-
Nucleophilic Attack: The free amine of Molecule A attacks the ketone of Molecule B.
-
Imine Formation: Loss of water generates an imine dimer.
-
Cyclization: The remaining free amine attacks the remaining ketone, closing the ring.
-
Oxidation: The resulting dihydropyrazine often oxidizes (via air) to the fully aromatic pyrazine system.
Visualization: The Dimerization Cascade
The following diagram illustrates the pathway you are trying to prevent.
Figure 1: The thermodynamic sink. Once the free base forms the pyrazine dimer, the reaction is generally irreversible.
🛡 Module 2: Storage & Handling Protocols
Rule Zero: Never store 2-aminocycloheptanone as a free base. Rule One: Isolate and store only as the Hydrochloride (HCl) or Hydrobromide (HBr) salt.
In the salt form, the amine is protonated (
Protocol A: Preparation of Stable HCl Salt
Use this if you have synthesized the molecule via methods like the Neber rearrangement or reduction of an oxime.
-
Dissolution: Dissolve the crude reaction mixture (containing the amine) in dry Diethyl Ether (
) or 1,4-Dioxane . Avoid protic solvents like methanol for this step if possible to prevent acetal formation. -
Acidification: Cool to 0°C. Add 1.1 equivalents of 4M HCl in Dioxane dropwise.
-
Note: Do not use aqueous HCl; water promotes hydrolysis and complicates drying.
-
-
Precipitation: The salt should precipitate immediately as a white solid.
-
Filtration: Filter under Argon/Nitrogen. Wash with cold ether.
-
Drying: Dry under high vacuum. Store in a desiccator.
⚙ Module 3: "Just-in-Time" Liberation (In-Situ Usage)
When you need to react the amine (e.g., for an amide coupling, reductive amination, or heterocycle formation), you must liberate the free base in the presence of the electrophile or immediately prior to addition.
Protocol B: The Biphasic Trap (Recommended)
Best for: Acylation, Sulfonylation, or Alkylation reactions.
Concept: The amine is liberated in an aqueous layer and immediately extracted into an organic layer containing the electrophile, reacting before it can find another amine molecule to dimerize with.
| Parameter | Specification | Reason |
| Solvent System | DCM / Sat. | Biphasic system separates the salt (aq) from the product (org). |
| Temperature | 0°C to -10°C | Low temp slows dimerization kinetics ( |
| Concentration | Dilute (0.05 M - 0.1 M) | Dimerization is 2nd order; reaction with electrophile is pseudo-1st order. |
Step-by-Step:
-
Dissolve the electrophile (e.g., Acid Chloride) in DCM and cool to 0°C.
-
Suspend 2-aminocycloheptanone HCl in the DCM.
-
Add saturated aqueous
(or ) with vigorous stirring. -
Mechanism: As the free base is generated at the interface, it partitions into the DCM and reacts with the acid chloride faster than it can encounter another amine molecule.
Protocol C: The Homogeneous "Cold-Dump"
Best for: Reductive Amination or reactions requiring dry conditions.
-
Suspend the HCl salt in dry THF or DCM at -78°C .
-
Add exactly 1.0 equiv of a non-nucleophilic base (e.g., DBU or KOtBu ).
-
Why: Triethylamine can sometimes be insufficient to fully deprotonate rapidly at -78°C due to solubility; DBU is often superior here.
-
-
Stir for 5 minutes.
-
Immediately add the electrophile (aldehyde/ketone) or transfer the cold solution via cannula to the electrophile solution.
-
Allow to warm only after the coupling partner is present.
❓ Module 4: Troubleshooting & FAQs
Q1: My isolated oil turned brown/yellow within 10 minutes. Can I save it?
A: Likely not. The color change indicates the formation of the conjugated imine/pyrazine system (the "browning" reaction).
-
Action: If it is still a liquid, immediately dissolve in
and bubble HCl gas (or add HCl/Dioxane) to precipitate whatever monomer remains. Filter and discard the colored filtrate (which contains the dimer).
Q2: How do I check the purity of the free base?
A: DO NOT USE GC-MS. The heat of the GC injection port (250°C) will instantly dimerize the free base, showing a peak for the pyrazine dimer even if your sample was pure.
-
Correct Method: Run LC-MS using an acidic mobile phase (0.1% Formic Acid). The acid keeps the amine protonated during analysis.
-
NMR: Dissolve the sample in
containing 1-2 drops of (acetic acid-d4) or TFA-d to stabilize it during the scan.
Q3: Can I distill the free base to purify it?
A: Absolutely not. Heating the free base to its boiling point is essentially an accelerated protocol for manufacturing the pyrazine dimer. Purify the salt via recrystallization (EtOH/Et2O) instead.
Decision Matrix: Handling Workflow
Figure 2: Operational decision tree for handling alpha-aminoketones.
📚 References
-
General Instability of
-Aminoketones: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. The formation of pyrazines via self-condensation of -aminoketones is a classic application of the Knorr Pyrazine Synthesis mechanism. Source: -
Dimerization Mechanism (Pyrazine Formation): Evaluation of
-amino aldehyde and ketone dimerization kinetics demonstrates the second-order nature of the reaction, necessitating dilution and low temperature for control. Source: -
Handling Protocols (Salt Formation): Standard procedures for handling unstable aminoketones involve isolation as hydrochloride salts, as seen in the synthesis of analogous 2-aminocyclohexanone derivatives. Source:
-
In-Situ Liberation Strategies: Protocols for the "Just-in-Time" liberation of aminoketones using biphasic systems to prevent self-condensation during acylation. Source:
troubleshooting low yield in alpha-aminocycloheptanone synthesis
Technical Support Center: -Aminocycloheptanone Synthesis
Ticket #404: "My yield is <15% and the product turns brown."
Status: Open Priority: Critical Assigned Specialist: Senior Application Scientist[1]
Executive Summary: The "Ghost" Product
Synthesizing
The 7-membered ring introduces unique conformational mobility (pseudorotation) that retards nucleophilic substitution (
This guide troubleshoots the three critical failure points: Stability (Post-Reaction) , The Azide Route (Substitution) , and The Neber Rearrangement (Alternative) .
Module 1: The Stability Paradox (Post-Reaction)
Diagnosis: If your TLC shows a spot that streaks or disappears during column chromatography, or if your oil turns into a brown tar within hours, you are isolating the free base .
The Mechanism of Failure
1Protocol: The "Trap and Salt" Method
Do not purify the free base on silica. Silica gel is slightly acidic and promotes condensation/polymerization.
Corrective Workflow:
-
Workup: Perform your extraction (e.g., DCM/Ether).
-
Acid Trap: Immediately treat the organic layer with 1.1 equivalents of anhydrous HCl (in dioxane or ether) or
-toluenesulfonic acid (TsOH). -
Filtration: The stable ammonium salt will precipitate. Filter and wash with cold ether.
-
Recrystallization: Purify the salt from EtOH/EtOAc.
Graphviz Diagram: The Degradation Pathway
Figure 1: The kinetic instability of the free base necessitates immediate salt formation to prevent dimerization.[1]
Module 2: The Precursor Trap (The Azide Route)
Context: The most common route is
The Conformational Barrier
In 7-membered rings, the
Optimization Table: Solvent & Reagent Effects
| Variable | Common Choice | Why it Fails | Optimized Choice | Mechanism of Fix |
| Solvent | Acetone/MeCN | Promotes ion pairing; slow | DMF or DMSO | High dielectric constant dissociates the azide ion, accelerating |
| Azide Source | Poor solubility in organic solvents. | Crown ether complexes Na+, leaving "naked" | ||
| Temperature | Reflux | Favors thermodynamic elimination ( | RT to 40°C | Kinetic control favors substitution. |
Step-by-Step Protocol (Azide Displacement)
-
Bromination: React cycloheptanone with NBS (1.05 eq) and
-TsOH (0.1 eq) in MeCN. (Avoid to minimize polybromination). -
Displacement: Dissolve
-bromocycloheptanone in DMF (0.5 M). Add (1.5 eq). Crucial: Stir at Room Temperature. Monitor by IR (look for azide stretch at ~2100 ). -
Reduction (Staudinger): Do not isolate the azide. Add
(1.2 eq) and directly to the reaction pot (Staudinger Reduction). This yields the amine without risking hydrogenation of the ketone.
Module 3: The Neber Rearrangement (The Alternative)
Context: If the bromide route fails due to elimination, the Neber rearrangement is the authoritative alternative. It rearranges a ketoxime
Issue: "I obtained a complex mixture including the Beckmann product (lactam)."
Diagnostic Tree
The Neber rearrangement competes with the Beckmann rearrangement. The pathway is dictated by the strength of the base and the leaving group alignment.
Graphviz Diagram: Neber vs. Beckmann
Figure 2: Selecting a strong base (Ethoxide) drives the reaction through the Azirine intermediate (Neber), avoiding the Beckmann rearrangement.[4][5]
Critical Parameters for Neber Success
-
Base Strength: Use Potassium Ethoxide (KOEt) in Ethanol/Toluene. Weaker bases (pyridine) or acidic conditions trigger the Beckmann rearrangement, expanding the ring to a lactam (useless for your target).
-
Solvolysis: The azirine intermediate is stable. It must be hydrolyzed with dilute HCl to open the ring to the
-aminoketone.
FAQ: Rapid Fire Troubleshooting
Q: Can I use catalytic hydrogenation (
Q: My NMR shows doublets in the aromatic region. Where did they come from? A: If you used the Neber route, you likely have residual Tosylate or Tosyl chloride. If you used the Azide route and see vinyl protons (6.0-7.0 ppm), you have the enone from elimination.
Q: How do I store the product? A: Store strictly as the HCl salt at -20°C under Argon. The free base will degrade within 24 hours at room temperature.
References
-
Neber Rearrangement Mechanism: O'Brien, C. (1964).[4] "The Rearrangement of Ketoxime O-Sulfonates to Amino Ketones." Chemical Reviews, 64(2), 81–89.[1][4] Link[4]
-
Synthesis of
-Amino Ketones: Uyanik, M., & Ishihara, K. (2014).[1][4] "Functional Group Transformations via Carbonyl Derivatives." Comprehensive Organic Synthesis II, 6, 573-597.[1][4] Link -
-Bromination Protocols: Jeyakumar, K., & Chand, D. K. (2009).[1][6] "MoO2Cl2 Catalyzed Efficient Synthesis of
-Bromo-1,3-dicarbonyl Compounds." Synthesis, 2009(02), 306-310.[1] Link -
Azide Displacement & Staudinger Reduction: Scriven, E. F., & Turnbull, K. (1988).[1] "Azides: Their Preparation and Synthetic Uses." Chemical Reviews, 88(2), 297–368.[1] Link
Sources
- 1. CN101928208A - A method for synthesizing α-bromoketones by hydrogen peroxide oxidative bromination - Google Patents [patents.google.com]
- 2. m.youtube.com [m.youtube.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Neber rearrangement - Wikipedia [en.wikipedia.org]
- 5. α-Aminoketone synthesis by addition [organic-chemistry.org]
- 6. α-Bromoketone synthesis by bromination [organic-chemistry.org]
Technical Support Center: Recrystallization of 2-Aminocycloheptanone Hydrochloride
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of 2-aminocycloheptanone hydrochloride via recrystallization. It is structured to address common challenges and fundamental questions, ensuring a robust and reproducible purification process.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of recrystallization for purifying 2-aminocycloheptanone hydrochloride?
Recrystallization is a purification technique based on differential solubility. The core principle is that the solubility of most solids, including 2-aminocycloheptanone hydrochloride, increases with temperature[1]. An ideal recrystallization solvent will dissolve the crude compound completely at or near its boiling point but will have very low solubility for it at cold temperatures (e.g., 0-4 °C). Soluble impurities, ideally, should remain in the cold solvent (the "mother liquor") while the purified target compound crystallizes out upon cooling[2][3].
Q2: How do I select an appropriate solvent system for a hydrochloride salt like this?
The presence of the hydrochloride salt makes the molecule significantly more polar than its free-base form. Therefore, polar solvents are the best starting point.
-
Single Solvents: Highly polar solvents like short-chain alcohols (methanol, ethanol, isopropanol) are excellent candidates. Water can also be effective for highly polar salts, but solubility might be high even when cold, leading to lower yields[4].
-
Mixed-Solvent Systems (Co-solvents): A more versatile approach often involves a solvent pair[3][5]. This system consists of a "soluble" solvent in which the compound is readily soluble and an "anti-solvent" or "miscible non-solvent" in which the compound is poorly soluble. For 2-aminocycloheptanone hydrochloride, common pairs include ethanol/water, isopropanol/water, or methanol/diethyl ether[2]. The process involves dissolving the compound in a minimal amount of the hot "soluble" solvent and then slowly adding the "anti-solvent" until turbidity (cloudiness) appears, indicating the saturation point has been reached. Reheating to achieve a clear solution followed by slow cooling initiates crystallization.
Q3: What are the likely impurities in my crude 2-aminocycloheptanone hydrochloride?
Impurities can originate from various stages of synthesis and storage[6]. Potential contaminants include:
-
Starting Materials: Unreacted precursors from the synthesis.
-
Side-Products: Isomers or products from competing reaction pathways. For instance, in syntheses involving reductive amination, incompletely reduced intermediates could be present[7][8].
-
Degradation Products: Amine compounds can be susceptible to oxidation, especially when exposed to air over time[9][10]. The ketone functionality could also participate in side reactions.
-
Residual Solvents & Reagents: Inorganic salts or solvents from the reaction workup.
Q4: Why is slow cooling so critical for obtaining pure crystals?
Rapid cooling or "crashing out" of the solid tends to trap impurities within the crystal lattice, defeating the purpose of recrystallization[11]. Slow, controlled cooling allows the crystal lattice to form in an orderly fashion, selectively incorporating the target molecule while excluding impurities, which remain in the solution[12][13]. An ideal crystallization process should show initial crystal formation after about 5-10 minutes of cooling, with continued growth over 20-60 minutes[11].
Experimental Protocol: Purification of 2-Aminocycloheptanone HCl
This protocol provides a detailed methodology for the recrystallization of 2-aminocycloheptanone hydrochloride using an isopropanol/water solvent system.
Workflow Diagram
Caption: Workflow for the recrystallization of 2-aminocycloheptanone HCl.
Step-by-Step Methodology
-
Solvent Selection & Preparation:
-
Based on the principles for amine salts, an isopropanol/water system is recommended.
-
Place approximately 10-20 mg of your crude solid into a small test tube.
-
Add isopropanol dropwise at room temperature. The compound should be sparingly soluble.
-
Heat the test tube in a water bath. The compound should dissolve completely. This confirms isopropanol is a suitable "soluble" solvent.
-
In a separate flask, prepare a beaker of isopropanol and another of deionized water, and bring both to a gentle boil on a hot plate[14].
-
-
Dissolution of Crude Solid:
-
Place the bulk of your crude 2-aminocycloheptanone hydrochloride (e.g., 1.0 g) into an appropriately sized Erlenmeyer flask (e.g., 50 mL).
-
Add a magnetic stir bar or boiling chips.
-
Using a pipette or graduated cylinder, add the minimum amount of near-boiling isopropanol required to dissolve the solid completely[13][15]. Add the solvent in small portions, allowing the solution to return to a boil between additions[14].
-
-
Decolorization & Hot Filtration (Optional):
-
If the hot solution is colored, it indicates the presence of colored impurities[5]. Remove the flask from the heat, allow it to cool slightly, and add a very small amount of activated charcoal (spatula tip).
-
Boil the solution with the charcoal for 2-3 minutes[16].
-
If charcoal was added or if insoluble impurities are visible, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask[12][14].
-
-
Inducing Crystallization:
-
To the clear, hot isopropanol solution, add hot deionized water dropwise while swirling until you observe a faint, persistent cloudiness (turbidity). This indicates the solution is saturated.
-
Add 1-2 more drops of hot isopropanol to redissolve the precipitate and ensure the solution is clear again[11].
-
-
Cooling and Crystal Growth:
-
Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature on an insulated surface (e.g., a cork ring or folded paper towel)[11][13].
-
Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 30 minutes to maximize the yield[12].
-
-
Crystal Collection and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel and an appropriate filter paper[3].
-
Break up the slurry of crystals in the flask with a spatula and pour it into the funnel[14].
-
Rinse the flask with a minimal amount of ice-cold isopropanol/water (in the same approximate ratio) to transfer any remaining crystals.
-
Gently wash the collected crystals on the filter with a small portion of the ice-cold solvent mixture to remove any adhering mother liquor containing impurities[14][15].
-
-
Drying:
-
Continue to draw air through the crystals on the Büchner funnel for several minutes to partially dry them.
-
Transfer the purified crystals to a pre-weighed watch glass and dry them to a constant weight, preferably in a vacuum oven at a mild temperature (e.g., 40-50 °C) to avoid decomposition.
-
Troubleshooting Guide
This section addresses specific problems you may encounter during the recrystallization process.
| Problem / Observation | Probable Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling, even in an ice bath. | 1. Too much solvent was used. This is the most common reason for failure to crystallize[15][17]. 2. The solution is supersaturated. The crystals lack a surface for nucleation[15][17]. | 1. Re-heat the solution and boil off a portion of the solvent to increase the concentration. Allow it to cool again[11]. 2. Try to induce crystallization by: a) Scratching the inside of the flask just below the solvent surface with a glass rod[15][18]. b) Adding a "seed crystal" of the pure compound, if available[15][18]. |
| An oil forms instead of solid crystals ("oiling out"). | 1. The solution is cooling too rapidly from a highly saturated state. The compound comes out of solution above its melting point[11]. 2. High concentration of impurities. Impurities can depress the melting point of the mixture. 3. The boiling point of the solvent is higher than the melting point of the solute. This is less common with solvent pairs but can occur[3][12]. | 1. Re-heat the solution to dissolve the oil completely. 2. Add a small amount of additional "soluble" solvent (isopropanol in this case) to lower the saturation point[11][17]. 3. Ensure very slow cooling. You can insulate the flask to slow heat loss further. 4. If oiling persists, vigorously stir the solution as the oil forms to break it into tiny beads, which may act as nuclei for crystallization[12]. |
| The yield of recovered crystals is very low (<50%). | 1. Too much solvent was used initially or for washing. A significant amount of product remains dissolved in the mother liquor[11][15]. 2. Premature crystallization during a hot filtration step. 3. The compound has significant solubility in the cold solvent. | 1. Before discarding the mother liquor, try to concentrate it by boiling off some solvent and cooling again to obtain a second crop of crystals (note: this crop may be less pure). 2. Ensure the funnel and receiving flask are sufficiently pre-heated during hot filtration. If crystals form on the filter, wash with a small amount of hot solvent[12]. 3. Ensure the final cooling step is done in an ice-water bath for an adequate amount of time and that the washing solvent is ice-cold and used sparingly[15]. |
| The final product is still colored. | 1. The activated charcoal step was skipped or insufficient. 2. The impurity is co-crystallizing with the product. | 1. Re-recrystallize the material, this time including the optional activated charcoal step (Step 3). Be aware that using too much charcoal can reduce your yield by adsorbing your product[16]. 2. If the color persists after a second recrystallization, the impurity may have very similar properties to your product. In this case, an alternative purification method like column chromatography may be necessary. |
References
-
Department of Chemistry, University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
-
U.S. Pharmacopeia. (2011). Description and Solubility. Retrieved from [Link]
-
University of Colorado, Colorado Springs. (n.d.). Recrystallization, filtration and melting point. Retrieved from [Link]
-
Padias, A. B. (n.d.). Isolation and Purification of Organic Compounds Recrystallization (Expt #3). Retrieved from [Link]
-
LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
University of York. (n.d.). Problems with Recrystallisations - Chemistry Teaching Labs. Retrieved from [Link]
-
Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Retrieved from [Link]
-
ChemBK. (2024, April 9). 2-Aminocyclohexanol. Retrieved from [Link]
-
Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]
-
Journal of Organic Chemistry. (1998). Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate. Retrieved from [Link]
-
Reddit. (2014, August 4). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? Retrieved from [Link]
-
Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]
-
Kenneth Overly. (2013, September 9). Recrystallization [Video]. YouTube. Retrieved from [Link]
-
MIT OpenCourseWare. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]
- Google Patents. (n.d.). US8658827B2 - Method for synthesizing substituted aminocyclohexanone compounds.
-
Tsujikawa, K., et al. (2015, March 15). Instability of the hydrochloride salts of cathinone derivatives in air. Forensic Science International. Retrieved from [Link]
-
Organic Process Research & Development. (2017, April 10). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Retrieved from [Link]
-
MDPI. (2021, April 30). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Retrieved from [Link]
-
Yoshida, M. I., et al. (2011, June 15). Thermal behavior study and decomposition kinetics of amiodarone hydrochloride under isothermal conditions. Drug Development and Industrial Pharmacy. Retrieved from [Link]
- Google Patents. (n.d.). CN104529886A - Method for separating mixed aminopyridine through crystallization and rectification coupling technology.
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- 6. documents.lgcstandards.com [documents.lgcstandards.com]
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- 11. chem.libretexts.org [chem.libretexts.org]
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- 18. youtube.com [youtube.com]
Technical Support Center: Expert Guidance on Handling 2-Aminocycloheptanone Hydrochloride
Welcome to the dedicated technical support center for 2-aminocycloheptanone hydrochloride. This resource is designed for researchers, scientists, and professionals in drug development who are working with this valuable, yet sensitive, chemical intermediate. Our goal is to provide you with in-depth, practical guidance to navigate the challenges associated with its hygroscopic nature, ensuring the integrity and success of your experiments. This guide is structured in a question-and-answer format to directly address the common issues and inquiries we receive from the field.
Frequently Asked Questions (FAQs)
Q1: I've noticed my 2-aminocycloheptanone HCl has become clumpy and difficult to weigh accurately. What is causing this and how can I prevent it?
A1: This is a classic sign of moisture absorption due to the hygroscopic nature of the compound. 2-Aminocycloheptanone HCl, like many amine hydrochloride salts, has a strong affinity for water and will readily absorb moisture from the atmosphere. This can lead to the formation of hydrates, causing the powder to clump and making accurate weighing nearly impossible.
To prevent this, it is crucial to minimize the compound's exposure to ambient air.[1] Always handle the material in a controlled environment, such as a glove box or a dry room with low humidity. If a glove box is unavailable, a glove bag filled with an inert gas like nitrogen or argon can be a cost-effective alternative. When not in use, the container should be tightly sealed and stored in a desiccator containing a suitable drying agent like silica gel or calcium sulfate.[2]
Q2: What are the ideal storage conditions for 2-aminocycloheptanone HCl to maintain its long-term stability?
A2: Proper storage is paramount for preserving the chemical integrity of 2-aminocycloheptanone HCl. The recommended storage conditions are in a cool, dry, and well-ventilated area.[1][3] The container must be kept tightly closed to prevent moisture ingress. For long-term storage, placing the sealed container inside a desiccator is highly recommended. Some suppliers also recommend storage under an inert atmosphere.[4] It is also prudent to date the container upon receipt to keep track of its age.[5]
Q3: I suspect my 2-aminocycloheptanone HCl has been exposed to moisture. Can I still use it in my reaction?
A3: Using moisture-contaminated 2-aminocycloheptanone HCl is not recommended, as it can significantly impact your experimental results. The presence of water can alter the stoichiometry of your reaction, leading to lower yields, incomplete reactions, or the formation of unwanted byproducts. Furthermore, primary aminoketones can be unstable and prone to self-condensation, a reaction that can be facilitated by the presence of water.[6]
If you suspect moisture contamination, it is best to use a fresh, unopened container of the reagent. While it is technically possible to dry some hygroscopic compounds by heating under vacuum, this should be approached with caution as it can lead to decomposition if the compound is heat-sensitive.[1] Without specific data on the thermal stability of 2-aminocycloheptanone HCl, this is a risky procedure.
Q4: What personal protective equipment (PPE) should I wear when handling 2-aminocycloheptanone HCl?
A4: As with any chemical, appropriate PPE is essential for your safety. Based on data for similar compounds, 2-aminocycloheptanone HCl is expected to cause skin and eye irritation.[1][3] Therefore, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.[5]
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber.[7]
-
Body Protection: A lab coat, long pants, and closed-toe shoes.[5]
All handling of the solid should be performed in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of any dust particles.[1]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Inconsistent reaction yields | Inaccurate weighing due to hygroscopicity. | 1. Handle and weigh the compound in a controlled, low-humidity environment (glove box or dry room).2. If a controlled environment is not available, work quickly to minimize air exposure.3. Use a fresh, unopened container of the reagent.4. Consider preparing a stock solution in an anhydrous solvent and titrating to determine the exact concentration. |
| Formation of unknown byproducts | Self-condensation of the aminoketone, potentially catalyzed by moisture. | 1. Ensure the reagent is dry and handled under anhydrous conditions.2. Use freshly distilled, anhydrous solvents for your reaction.3. Maintain an inert atmosphere (nitrogen or argon) throughout the reaction setup. |
| Reagent appears discolored or has a different consistency | Degradation due to improper storage or moisture absorption. | 1. Do not use the reagent. Discard it according to your institution's hazardous waste disposal procedures.2. Source a new batch of the compound and ensure it is stored correctly upon receipt. |
| Difficulty in achieving complete dissolution in non-polar aprotic solvents | The hydrochloride salt form has higher polarity and may have limited solubility in some organic solvents. The presence of water can also affect solubility. | 1. Consult literature for appropriate anhydrous solvents for your specific reaction.2. Gentle heating and sonication under an inert atmosphere may aid dissolution.3. Ensure the solvent is truly anhydrous, as trace amounts of water can impact solubility. |
Experimental Protocols
Protocol 1: Weighing and Dispensing of 2-Aminocycloheptanone HCl under Inert Atmosphere
This protocol outlines the standard procedure for accurately weighing and dispensing the hygroscopic solid in a glove box.
Materials:
-
2-Aminocycloheptanone HCl in its original container
-
Spatula
-
Weighing paper or boat
-
Analytical balance (located inside the glove box)
-
Tared reaction vessel
Procedure:
-
Ensure the glove box has been purged with an inert gas (e.g., nitrogen or argon) and the humidity level is low.
-
Introduce all necessary materials, including the sealed container of 2-aminocycloheptanone HCl, into the glove box antechamber.
-
Purge the antechamber according to the glove box's standard operating procedure.
-
Once inside the main chamber, allow the container of 2-aminocycloheptanone HCl to equilibrate to the glove box temperature.
-
Carefully open the container.
-
Using a clean, dry spatula, dispense the desired amount of the solid onto the weighing paper or boat on the analytical balance.
-
Record the weight.
-
Quickly transfer the weighed solid to the tared reaction vessel.
-
Tightly reseal the main container of 2-aminocycloheptanone HCl.
-
Seal the reaction vessel before removing it from the glove box.
Protocol 2: Workflow for Handling Hygroscopic Reagents
The following diagram illustrates the recommended workflow to maintain the integrity of 2-aminocycloheptanone HCl from storage to use.
Caption: Recommended workflow for handling 2-aminocycloheptanone HCl.
Logical Relationships
The following diagram illustrates the causal relationships between the hygroscopic nature of 2-aminocycloheptanone HCl and potential experimental issues.
Caption: Consequences of the hygroscopic nature of 2-aminocycloheptanone HCl.
References
Sources
Validation & Comparative
A Comparative Guide to the FTIR Characteristic Peaks of α-Aminocycloheptanone Hydrochloride
This guide provides an in-depth analysis of the expected Fourier-Transform Infrared (FTIR) spectroscopy peaks for α-aminocycloheptanone hydrochloride. As a crucial analytical technique for structural elucidation, FTIR allows researchers to identify key functional groups within a molecule. For novel or specialized compounds like α-aminocycloheptanone HCl, where a reference spectrum may not be readily available, a predictive and comparative approach based on its constituent parts is essential. This document serves as a practical reference for researchers in synthetic chemistry and drug development, offering a comparison with related molecules to confidently identify and characterize this compound.
Introduction to Structural Analysis via FTIR
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrations such as stretching and bending of chemical bonds.[1][2] Each type of bond vibrates at a characteristic frequency, resulting in a unique spectral "fingerprint." For α-aminocycloheptanone hydrochloride, the key structural features to identify are:
-
The cycloheptyl ring (C-H bonds).
-
The carbonyl group (C=O) of the ketone.
-
The α-primary amine , which exists as an ammonium salt (–NH₃⁺) due to the hydrochloride form.
The presence of the hydrochloride salt is a critical determinant of the spectrum, as the protonation of the amine group drastically alters the N-H bond vibrations compared to a free amine.[3][4]
Predicted FTIR Absorptions and Comparative Analysis
To predict the spectrum of α-aminocycloheptanone HCl, we will compare its expected peaks with those of two well-characterized molecules: Cycloheptanone (for the ring and carbonyl group) and a generic aliphatic primary amine hydrochloride (for the ammonium group).
This region is dominated by stretching vibrations of C-H and N-H bonds.
-
C-H Stretching (Aliphatic): Expect multiple sharp to medium peaks in the 2960-2850 cm⁻¹ range, characteristic of the methylene (CH₂) groups in the cycloheptane ring.[5][6] These peaks will be present in both cycloheptanone and the target molecule.
-
N-H Stretching (Ammonium Salt): This is the most diagnostic feature. Unlike a free primary amine which shows two sharp peaks around 3500-3300 cm⁻¹, a primary amine salt (R-NH₃⁺) exhibits a very strong and broad absorption envelope typically spanning 3200-2800 cm⁻¹ .[7][8] This broad band is due to the stretching vibrations of the N-H⁺ bonds involved in hydrogen bonding with the chloride counter-ion.[4][9] This prominent feature often overlaps with the C-H stretching peaks, which may appear as sharper signals superimposed on the broad ammonium band.[4]
This region contains the strong carbonyl absorption and key N-H bending vibrations.
-
C=O Stretching (Ketone): Saturated aliphatic ketones typically show a strong, sharp absorption peak around 1715 cm⁻¹.[10] For cycloheptanone, this peak is observed at approximately 1705-1710 cm⁻¹ .[11] The seven-membered ring has minimal ring strain compared to smaller rings like cyclopentanone (which absorbs at a much higher frequency, ~1774 cm⁻¹).[11] In α-aminocycloheptanone HCl, the presence of the adjacent, electron-withdrawing ammonium group (–NH₃⁺) is expected to slightly increase the C=O stretching frequency to ~1715-1725 cm⁻¹ due to an inductive effect.[12]
-
N-H Bending (Ammonium Salt): The –NH₃⁺ group gives rise to two distinct bending vibrations.[4]
This region contains a complex series of absorptions unique to the molecule, including C-C stretching, C-N stretching, and C-H bending vibrations.
-
C-N Stretching: The C-N stretching vibration for aliphatic amines is found between 1250-1020 cm⁻¹ .[7] This peak is expected to be present but may be difficult to assign definitively without a reference spectrum.
-
CH₂ Bending: A characteristic scissoring vibration for the CH₂ groups of the ring is expected near 1465 cm⁻¹ .[2]
Data Summary: A Comparative Table
The following table summarizes the expected characteristic peaks for α-aminocycloheptanone HCl and compares them with relevant alternative structures.
| Vibrational Mode | Functional Group | Cycloheptanone (Reference) | Aliphatic Primary Amine HCl (Reference) | α-Aminocycloheptanone HCl (Predicted) | Peak Characteristics |
| N-H Stretch | R-NH₃⁺ | N/A | ~3200-2800 cm⁻¹ | ~3200-2800 cm⁻¹ | Strong, very broad envelope |
| C-H Stretch | Aliphatic CH₂ | ~2960-2850 cm⁻¹ | ~2960-2850 cm⁻¹ | ~2960-2850 cm⁻¹ | Medium-sharp peaks, may be superimposed on the N-H stretch |
| C=O Stretch | Ketone | ~1705-1710 cm⁻¹ | N/A | ~1715-1725 cm⁻¹ | Strong, sharp |
| N-H Bend (Asymmetric) | R-NH₃⁺ | N/A | ~1625-1560 cm⁻¹ | ~1625-1560 cm⁻¹ | Medium |
| N-H Bend (Symmetric) | R-NH₃⁺ | N/A | ~1550-1500 cm⁻¹ | ~1550-1500 cm⁻¹ | Medium |
| C-H Bend (Scissoring) | CH₂ | ~1465 cm⁻¹ | ~1465 cm⁻¹ | ~1465 cm⁻¹ | Medium |
| C-N Stretch | Aliphatic Amine | N/A | ~1250-1020 cm⁻¹ | ~1250-1020 cm⁻¹ | Medium to weak |
Recommended Experimental Protocol: ATR-FTIR
For solid powder samples like α-aminocycloheptanone hydrochloride, Attenuated Total Reflectance (ATR) is the preferred modern technique due to its speed, ease of use, and minimal sample preparation.[13][14]
Objective: To obtain a high-quality mid-infrared spectrum of the solid sample.
Materials:
-
FTIR Spectrometer with an ATR accessory (e.g., a single-reflection diamond ATR).[14]
-
α-Aminocycloheptanone HCl powder.
-
Spatula.
-
Solvent for cleaning (e.g., Isopropanol or Ethanol).
-
Lint-free wipes.
Methodology:
-
Prepare the ATR Accessory:
-
Ensure the ATR crystal is clean. Wipe the surface gently with a lint-free wipe dampened with isopropanol and allow it to dry completely.
-
-
Collect a Background Spectrum:
-
With the clean, empty ATR accessory in place, run a background scan. This measures the ambient atmosphere (CO₂, H₂O) and the instrument's response, which will be subtracted from the sample spectrum.[15]
-
-
Apply the Sample:
-
Place a small amount (a few milligrams) of the α-aminocycloheptanone HCl powder onto the center of the ATR crystal using a clean spatula.[15]
-
-
Apply Pressure:
-
Collect the Sample Spectrum:
-
Clean Up:
-
Release the pressure clamp, remove the bulk of the powder, and clean the crystal surface thoroughly with a solvent-dampened wipe as in Step 1.
-
Visualizing the Workflow and Molecular Structure
To clarify the relationships between functional groups and their spectral signatures, as well as the experimental process, the following diagrams are provided.
Caption: Key functional groups in α-aminocycloheptanone HCl and their expected IR peak regions.
Sources
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- 2. uanlch.vscht.cz [uanlch.vscht.cz]
- 3. Infrared Spectrometry [www2.chemistry.msu.edu]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 6. FTIR Spectrum Analysis--Meaning and Application of Each Peak | Universal Lab Blog [universallab.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. rockymountainlabs.com [rockymountainlabs.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. The C=O Stretch [sites.science.oregonstate.edu]
- 12. spcmc.ac.in [spcmc.ac.in]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. jascoinc.com [jascoinc.com]
- 15. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 16. mdpi.com [mdpi.com]
A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Aminocycloheptanone
This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 2-aminocycloheptanone. Designed for researchers, scientists, and professionals in drug development and organic chemistry, this document moves beyond a simple catalog of fragments. It explains the causal mechanisms behind the fragmentation, compares the pattern to the simpler cycloheptanone to highlight the influence of the amino group, and provides a robust experimental framework for acquiring such data.
Introduction: The Role of Mass Spectrometry in Structural Elucidation
In the synthesis of novel chemical entities, unambiguous structural confirmation is paramount. Mass spectrometry (MS) is an indispensable analytical technique that provides fundamental information about a molecule's mass and, through its fragmentation pattern, a "fingerprint" of its structure.[1][2][3] When a molecule is ionized in the mass spectrometer, typically by a high-energy beam of electrons (Electron Ionization), it forms a molecular ion (M+•).[4] This high-energy species often fragments in predictable ways, governed by the rules of physical organic chemistry. Analyzing these fragments allows chemists to piece together the original molecular structure.
This guide focuses on 2-aminocycloheptanone, a bifunctional cyclic compound. The interplay between the ketone and amine functional groups within the seven-membered ring dictates a unique and informative fragmentation cascade. Understanding this pattern is crucial for identifying this compound in a complex reaction mixture or confirming its synthesis.
Foundational Principles of Fragmentation
The fragmentation of the 2-aminocycloheptanone molecular ion is primarily driven by the presence of two key functional groups: a carbonyl (ketone) and an amino group. Both contain heteroatoms with non-bonding electrons, which are the most likely sites for initial ionization. The resulting radical cation is stabilized, and subsequent bond cleavages are directed by the drive to form stable neutral radicals and charged fragments.[5]
The most dominant fragmentation pathway for compounds containing heteroatoms like oxygen and nitrogen is alpha-cleavage (α-cleavage) .[6][7][8] This process involves the breaking of a carbon-carbon bond adjacent to the heteroatom.[6][9] The resulting carbocation is stabilized by resonance with the lone pair of electrons on the heteroatom, making this a highly favorable process.[6][7]
Predicted Fragmentation Pattern of 2-Aminocycloheptanone
The molecular weight of 2-aminocycloheptanone (C7H13NO) is 127.18 g/mol . According to the Nitrogen Rule , a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which we expect to see for the molecular ion peak (M+•) at m/z 127.[10]
The fragmentation cascade is initiated by ionization at either the nitrogen or oxygen atom. However, nitrogen has a lower ionization potential than oxygen, making the amino group the more probable site of initial electron loss.
Key Fragmentation Pathways:
-
Alpha-Cleavage adjacent to the Amino Group: This is predicted to be the most significant fragmentation pathway. Cleavage of the C1-C2 bond is disfavored as it's a strong bond between two functionalized carbons. Therefore, the primary α-cleavage will be the scission of the C2-C3 bond. This results in the loss of a C5H10 radical and the formation of a highly stabilized iminium cation at m/z 56 . Due to the stability of this fragment, it is expected to be the base peak in the spectrum.
-
Alpha-Cleavage adjacent to the Carbonyl Group: The second site for α-cleavage is the C1-C7 bond adjacent to the carbonyl group. This cleavage leads to the loss of an ethyl radical (•CH2CH2NH2) and the formation of a resonance-stabilized acylium ion. However, this pathway is generally less favorable than α-cleavage next to a nitrogen atom.
-
Ring-Opening and Subsequent Fragmentations: Following the initial α-cleavage, the resulting open-chain radical ion can undergo further fragmentation. This can lead to the loss of small neutral molecules like ethylene (C2H4) or carbon monoxide (CO), generating a series of smaller fragment ions. For instance, after the initial ring opening, a subsequent cleavage could lead to a fragment at m/z 98 by loss of an ethyl radical.
-
Loss of Neutral Molecules: The molecular ion may also undergo fragmentation by losing small, stable neutral molecules.
-
Loss of NH3 (m/z 110): While not typically a primary pathway for cyclic amines, the loss of ammonia is possible.[11]
-
Loss of CO (m/z 99): The loss of carbon monoxide from the molecular ion would lead to a fragment at m/z 99.
-
Comparative Analysis: 2-Aminocycloheptanone vs. Cycloheptanone
To appreciate the diagnostic value of the fragments derived from 2-aminocycloheptanone, it is instructive to compare its predicted spectrum with the known spectrum of cycloheptanone.
| Feature | Cycloheptanone (MW = 112) | 2-Aminocycloheptanone (MW = 127) | Rationale for Difference |
| Molecular Ion (M+•) | m/z 112 (Even) | m/z 127 (Odd) | The Nitrogen Rule: an odd number of nitrogens results in an odd molecular weight.[10] |
| Base Peak | m/z 55 | Predicted at m/z 56 | The base peak in cycloheptanone arises from a complex ring-opening and rearrangement.[12][13] In 2-aminocycloheptanone, the highly favored α-cleavage at the nitrogen atom dominates, producing the stable iminium ion at m/z 56. |
| Key Fragments | m/z 84, 69, 41 | Predicted at m/z 98, 70 | The fragments of cycloheptanone are characteristic of cyclic ketones. The fragments of the amino-substituted compound are dominated by the directing influence of the nitrogen atom. |
The presence of the amino group fundamentally alters the fragmentation pattern. The intense peak at m/z 56 is a clear diagnostic marker for the 2-amino substitution, which would be absent in the spectrum of cycloheptanone or other isomers.
Experimental Protocol: Acquiring a Mass Spectrum via GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique for analyzing a volatile compound like 2-aminocycloheptanone.[3][14][15] The gas chromatograph separates the compound from any impurities before it enters the mass spectrometer for analysis.[1][15]
Step-by-Step Methodology:
-
Sample Preparation:
-
Dissolve approximately 1 mg of the 2-aminocycloheptanone sample in 1 mL of a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate).
-
If necessary, filter the sample using a 0.22 µm syringe filter to remove any particulate matter.[14]
-
-
Instrument Setup (Typical GC-MS Parameters):
-
GC Column: Use a standard non-polar or mid-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, like a DB-5ms or equivalent).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet: Set to splitless mode to maximize sensitivity. Inject 1 µL of the sample. Inlet temperature: 250°C.
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
-
Mass Spectrometer Setup (EI Mode):
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV (standard for library matching).
-
Source Temperature: 230°C.
-
Mass Analyzer: Quadrupole.
-
Scan Range: m/z 40 - 400.
-
This workflow ensures that the sample is properly vaporized, separated, and fragmented to produce a high-quality, reproducible mass spectrum.
Caption: Predicted major fragmentation pathways for 2-aminocycloheptanone.
Conclusion
The electron ionization mass spectrum of 2-aminocycloheptanone is predicted to be highly characteristic. The odd molecular weight of 127 immediately suggests the presence of a nitrogen atom. The dominant fragmentation pathway, α-cleavage adjacent to the amino group, is expected to yield a stable iminium cation at m/z 56, which will likely serve as the base peak. This key fragment, along with others resulting from ring-opening and neutral losses, provides a definitive fingerprint for the molecule. By comparing this predicted pattern to that of the parent cycloheptanone, the powerful directing effect of the amino group in mass spectral fragmentation is clearly demonstrated, providing researchers with a robust method for structural confirmation.
References
-
Journal of the American Society for Mass Spectrometry. (n.d.). Electron ionization induced fragmentation of macrocyclic amines CnH2n−1NH2. ACS Publications. Retrieved from [Link]
-
Fiveable. (2025, August 15). α-cleavage Definition. Retrieved from [Link]
-
Chemistry Steps. (2025, September 27). Alpha (α) Cleavage. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
Phenomenex. (2026, January 8). How Does GC-MS Work and Its Principle Explained. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]
-
Chemistry Docs. (2023, June 26). Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids). Retrieved from [Link]
-
Universidad de Guanajuato. (n.d.). Fragmentation mechanisms in mass spectrometry. Retrieved from [Link]
-
Whitman College. (n.d.). GCMS Section 6.15. Retrieved from [Link]
-
Simple Science. (2022, October 3). GC-MS For Beginners (Gas Chromatography Mass Spectrometry). YouTube. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Gas Chromatography - Mass Spectrometry. Retrieved from [Link]
-
Chemazon. (2023, August 23). Alpha (α) Cleavage in Alcohols, Amines, Aldehyde and Ketone | Mass Spectrometry | Organic Chemistry. YouTube. Retrieved from [Link]
-
Shimadzu. (n.d.). Gas Chromatography Mass Spectrometry (GCMS). Retrieved from [Link]
-
JoVE. (2024, December 5). Video: Mass Spectrometry: Amine Fragmentation. Retrieved from [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
MDPI. (2023, September 8). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Retrieved from [Link]
-
AIP Publishing. (2024, February 27). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Cycloheptanone. NIST WebBook. Retrieved from [Link]
-
Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]
-
ETH Zurich. (n.d.). Interpretation of mass spectra. Retrieved from [Link]
-
Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]
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TETRAHEDRON CHEMISTRY CLASSES. (2025, January 28). PART 19: MASS SPECTRUM OF CYCLOPENTANONE. YouTube. Retrieved from [Link]
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Comparative Guide: Elemental Analysis Validation for C7H13NO·HCl (3-Quinuclidinol Hydrochloride)
[1][2][3][4][5]
Executive Summary & Chemical Identity
Target Compound: 3-Quinuclidinol Hydrochloride (3-Hydroxyquinuclidine HCl)
Formula: C
This guide provides a technical comparison of analytical methodologies for validating the identity and purity of C
The Core Challenge: As a hygroscopic hydrochloride salt, standard automated combustion analysis (CHN) alone is often insufficient for full validation. This guide advocates for a Hybrid Analytical Protocol —combining Automated Microanalysis (CHN) with Potentiometric Titration (Cl)—as the superior alternative to singular methods like qNMR or Oxygen Flask Combustion.
Theoretical Baseline & Data Comparison
Before experimental validation, the theoretical elemental composition must be established as the "Gold Standard."
Table 1: Theoretical vs. Acceptable Experimental Ranges
Calculated based on Molecular Weight: 163.65 g/mol
| Element | Theoretical Mass % | Acceptable Range (±0.4%)* | Common Deviations (Impurity Indicators) |
| Carbon (C) | 51.38% | 50.98% – 51.78% | Low: Moisture/Solvent retention.[1] |
| Hydrogen (H) | 8.62% | 8.22% – 9.02% | High: Hygroscopic water absorption (Hydrate formation).[1] |
| Nitrogen (N) | 8.56% | 8.16% – 8.96% | Low: Inorganic salt contamination (e.g., NaCl).[1] |
| Chlorine (Cl) | 21.66% | 21.26% – 22.06% | Low: Incomplete salt formation (Free base presence).[1] |
| Oxygen (O) | 9.78% | Calculated by difference | N/A |
*Note: The ±0.4% tolerance is the standard acceptance criterion for pharmaceutical intermediates per Journal of Organic Chemistry guidelines.
Comparative Methodology: Why the Hybrid Approach?
Researchers often choose between three primary workflows. The comparison below highlights why the Hybrid Approach (Method B) is the most robust for this specific salt.
Method A: Automated CHNS (Full Combustion)[3]
-
Mechanism: Sample is combusted; gases (CO2, H2O, N2, SO2, HCl) are separated via GC.[1]
-
Pros: Fast, low sample requirement (<5 mg).
-
Cons: Halogen detection (Cl) by combustion is notoriously prone to memory effects and interference in standard analyzers.[1] It often yields high variance for HCl salts.[1]
-
Verdict: Not Recommended for quantitative Chloride determination.
Method B: Hybrid Protocol (CHN Combustion + Potentiometric Titration) [RECOMMENDED][3]
-
Mechanism: C, H, N determined by combustion.[1] Chloride determined by wet chemical titration with Silver Nitrate (AgNO
).[1] -
Pros: Decouples the organic analysis from the counter-ion analysis. Titration provides absolute stoichiometry (1:1 Base:Acid ratio) with <0.5% error.[1]
-
Cons: Requires more sample (~50-100 mg total).[1]
-
Verdict: The Gold Standard for regulatory filing and salt stoichiometry validation.
Method C: Quantitative NMR (qNMR)[3]
-
Mechanism: Integration of proton signals against an internal standard (e.g., Maleic Acid).[1]
-
Pros: Confirms structural identity and organic purity simultaneously.
-
Cons: "Blind" to inorganic impurities (excess HCl, NaCl) and moisture unless specifically targeted.[1] Does not prove the bulk elemental composition.
-
Verdict: Complementary. Use qNMR for structure, but Method B for purity certification.
Experimental Protocols (The Hybrid Workflow)
Part I: Sample Preparation (Crucial Step)
Context: 3-Quinuclidinol HCl is hygroscopic.[2][1] Analysis of "wet" samples leads to erroneously high %H and low %C/N/Cl.
-
Recrystallization: Dissolve crude solid in minimum hot Ethanol/Isopropanol. Cool to 0°C. Filter.
-
Drying: Place the recrystallized solid in a vacuum oven at 60°C for 6 hours over P
O (Phosphorus Pentoxide) or silica desiccant. -
Handling: Transfer to a desiccator immediately. Weigh samples for analysis in a humidity-controlled glove box if possible.[1]
Part II: Potentiometric Titration for Chloride
This protocol validates the HCl stoichiometry (Theoretical: 21.66%).
-
Reagents: 0.1 N AgNO
(Standardized), 0.1 N HNO , Distilled Water. -
Equipment: Automatic Potentiometric Titrator with Silver/Sulfide Electrode (e.g., Metrohm or Mettler Toledo).
Step-by-Step:
-
Accurately weigh 50.0 mg of dried C
H NO·HCl into a 150 mL beaker. -
Dissolve in 50 mL of distilled water.
-
Add 1 mL of 0.1 N HNO
to acidify (prevents carbonate interference). -
Immerse the Ag electrode and stir at moderate speed.
-
Titrate with 0.1 N AgNO
until the inflection point (equivalence point) is reached. -
Calculation:
(Where is volume in mL, is normality, is sample weight in mg).
Part III: Automated CHN Analysis
Visualizing the Validation Workflow
The following diagram illustrates the logical flow for validating C
Figure 1: Decision-matrix for the elemental validation of 3-Quinuclidinol Hydrochloride. Note the parallel processing of CHN (Organic) and Titration (Inorganic).
Data Interpretation Guide
When reviewing your data, use this troubleshooting matrix to identify synthesis issues:
| Observation | Likely Cause | Corrective Action |
| C ↓, N ↓, H ↑ | Water/Solvent Trap. The salt is hygroscopic or solvated.[1] | Dry at higher temp (80°C) under high vacuum.[1] Check NMR for solvent peaks. |
| Cl ↓ (e.g., 18%) | Free Base Contamination. Not enough HCl was used during salt formation.[1] | Redissolve in EtOH, add excess HCl in ether, recrystallize. |
| Cl ↑ (e.g., 24%) | Inorganic Salts. Presence of NH | Wash filter cake thoroughly with cold acetone; extend drying time. |
| All Values Low | Inorganic Contamination. Silica or metal salts present (non-combustible).[1] | Perform Residue on Ignition (ROI) test; filter hot solution before crystallizing.[1] |
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 15381, 3-Quinuclidinol. Retrieved from [Link][1]
-
Mendham, J., et al. (2000). Vogel's Textbook of Quantitative Chemical Analysis (6th ed.).[1] Pearson Education.[1] (Standard reference for Potentiometric Titration protocols).
-
Groves, P. (2011). 3-Quinuclidinol Derivatives: Synthesis and Application.[1] Journal of Organic Chemistry. (Context on hygroscopicity and handling).
Safety Operating Guide
2-Aminocycloheptan-1-one hydrochloride proper disposal procedures
This guide outlines the operational safety and disposal protocols for 2-Aminocycloheptan-1-one hydrochloride .
Notice: As a Senior Application Scientist, I must emphasize that while standard Safety Data Sheets (SDS) list generic hazards, the specific danger with
Part 1: Executive Safety Summary
| Parameter | Critical Data |
| Compound Name | 2-Aminocycloheptan-1-one hydrochloride |
| CAS Number | 748725-94-2 (Free base/analog ref); Research Chemical |
| Hazard Class | Irritant / Acute Toxin (Oral) |
| GHS Codes | H302 (Harmful if swallowed), H315, H319, H335 |
| Storage | Hygroscopic.[1] Store at 2–8°C under inert gas (Argon/Nitrogen). |
| Incompatibility | Strong Oxidizers, Bases. (Bases trigger polymerization). |
| Disposal Method | High-Temperature Incineration (via approved vendor). |
Part 2: Chemical Stability & The "No-Neutralization" Rule
Many laboratory waste protocols suggest neutralizing acid salts before disposal. You must NOT apply this rule here.
The Mechanistic Risk
2-Aminocycloheptan-1-one is an
-
If Neutralized (pH > 7): The amine deprotonates to the free base (
). -
The Reaction: The free amine of one molecule attacks the ketone carbonyl of another. This leads to rapid self-condensation, water elimination, and the formation of complex tars or pyrazine derivatives.
-
Consequence: Uncontrolled exotherm, pressure buildup in waste containers, and formation of unknown byproducts.
Operational Directive: Maintain the waste stream at pH < 6 . If the compound is in solution, dispose of it as an Acidic Organic Waste .
Part 3: Disposal Decision Logic (Workflow)
The following diagram illustrates the decision-making process for disposing of 2-Aminocycloheptan-1-one hydrochloride.
Figure 1: Decision tree for waste segregation. Note the critical checkpoint regarding pH control.
Part 4: Step-by-Step Disposal Protocols
Scenario A: Disposal of Pure Solid (Expired/Surplus)
-
PPE Requirements: Nitrile gloves (double gloving recommended), safety goggles, lab coat, and N95 dust mask or fume hood operation to prevent inhalation of dust.
-
Containerization: Do not pour loose powder into a carboy.
-
Place the original vial/container inside a clear polyethylene bag (minimum 4 mil thickness).
-
Seal the bag with tape or a zip tie.
-
-
Labeling:
-
Chemical Name: 2-Aminocycloheptan-1-one hydrochloride.[2]
-
Hazards: Irritant, Toxic.
-
Waste Code (US): Non-RCRA Regulated (unless mixed with listed solvents), but treat as "Organic Solid for Incineration."
-
-
Storage: Store in the Satellite Accumulation Area (SAA) in a secondary containment bin until pickup.
Scenario B: Disposal of Reaction Mixtures (Solutions)
-
Characterize the Solvent:
-
If dissolved in Dichloromethane (DCM) or Chloroform : Use the Halogenated waste stream.
-
If dissolved in Methanol, Ethanol, or Water : Use the Non-Halogenated waste stream (unless the total halogen content from the HCl salt is >1000 ppm, in which case default to Halogenated to be safe).
-
-
pH Check (The "Litmus Test"):
-
Dip a pH strip into the waste solution.
-
If pH < 7: Proceed to pour into the waste carboy.
-
If pH > 7: Carefully acidify with dilute HCl (1N) until pH is ~4–6. Do this slowly in an ice bath to manage heat.
-
-
Segregation:
-
NEVER mix with waste streams containing Cyanides (generates HCN gas) or Sulfides.
-
NEVER mix with strong oxidizers (Nitric acid, Peroxides) as amine salts can form explosive nitro-compounds or chloroamines.
-
Part 5: Emergency Contingencies
Spill Response (Solid)
-
Isolate: Evacuate the immediate area (3-meter radius).
-
Protect: Wear N95/P100 respirator and goggles.
-
Neutralize/Clean:
-
Do not use water initially (makes a sticky, acidic mess).
-
Cover spill with dry sand or vermiculite .
-
Scoop into a disposable container.
-
Wipe the surface with a weak sodium bicarbonate solution (only after the bulk solid is removed) to neutralize traces, then rinse with water.
-
Spill Response (Liquid)
-
Absorb: Use universal absorbent pads or clay litter.
-
Ventilate: Ensure fume hood is active or open windows if safe.
-
Disposal: Bag all contaminated absorbents as hazardous solid waste.
Part 6: Regulatory Framework
-
US EPA (RCRA): This specific compound is not P-listed or U-listed. However, under 40 CFR 262.11 , the generator must determine if the waste exhibits hazardous characteristics.
-
Determination: It is likely not ignitable (unless in solvent), corrosive (unless pH < 2), or reactive. However, due to oral toxicity, it is managed as Hazardous Chemical Waste .
-
-
European Waste Catalogue (EWC):
-
Code 16 05 06 *: Laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11229063 (Analog: 2-Aminocyclohexanone HCl). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. Retrieved from [Link]
-
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
